2,3-Dibromoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPZTJLHQKCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13721-00-1 | |
| Record name | 2,3-dibromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dibromoquinoline CAS number and properties
An In-depth Technical Guide to 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 13721-00-1), a key heterocyclic compound. Due to its unique structure, it serves as a valuable building block in organic synthesis and holds significant potential in medicinal chemistry and drug discovery.[1] This document covers its chemical and physical properties, plausible synthetic routes, reactivity, biological activities, and key experimental protocols relevant to its application.
Core Properties of this compound
This compound is a yellow to orange crystalline solid.[1] It is generally insoluble in water but shows solubility in various organic solvents.[1] The compound is primarily used for research and further manufacturing purposes.
Physical and Chemical Properties
The key physical and chemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13721-00-1 | [1][2][3] |
| Molecular Formula | C₉H₅Br₂N | [1][2][3] |
| Molecular Weight | 286.95 g/mol | [2][3] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Boiling Point | 332.5 °C at 760 mmHg | [1] |
| Density | 1.923 g/cm³ | [1] |
| Flash Point | 154.9 °C | [1] |
| Melting Point | Not available | [1] |
Computational Data
Computationally derived properties provide insights into the molecule's behavior in biological systems and reaction environments.
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |
| LogP (Octanol-water partition coefficient) | 3.7598 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 0 | [3] |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.
| Aspect | Recommendation | Reference(s) |
| Storage | Store at room temperature or -20°C for long-term stability. | [2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | |
| Engineering Controls | Use only in a well-ventilated area or under a chemical fume hood. | |
| In case of contact | If inhaled, move to fresh air. After skin or eye contact, rinse thoroughly with water. If ingested, rinse mouth with water. Seek medical attention. | |
| Hazard Class | IRRITANT |
Synthesis and Reactivity
Caption: Plausible synthetic workflow for this compound.[4]
The bromine atoms at the 2- and 3-positions render the quinoline core susceptible to various transformations, particularly palladium-catalyzed cross-coupling reactions. This reactivity makes it a versatile intermediate for introducing diverse functional groups.
Applications in Research and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities.[5][6] Bromoquinolines, including this compound, are key intermediates for synthesizing libraries of compounds for drug discovery.[5]
Antifungal and Antivirulence Activity
A recent study identified a dibromoquinoline compound with a potent, broad-spectrum antifungal activity against clinically relevant species of Candida, Cryptococcus, and Aspergillus, with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL.[7] This compound also interfered with key virulence factors in C. albicans, such as the formation of hyphae and biofilms.[7] The mechanism of action is believed to be novel, targeting the homeostasis of metal ions like copper and iron, which is critical for fungal survival.[7]
Caption: Proposed antifungal mechanism via disruption of metal ion homeostasis.[7]
Versatility in Medicinal Chemistry
The two bromine atoms on this compound serve as reactive handles for introducing molecular diversity through reactions like the Suzuki-Miyaura coupling. This allows for the synthesis of 2,3-disubstituted quinolines, which can be screened for various biological activities, including as kinase inhibitors for anticancer therapy.[8][9]
Experimental Protocols
The following are representative protocols. Researchers should adapt and optimize them based on their specific substrates and laboratory conditions.
Representative Synthesis of a 3-Bromoquinoline Derivative
This protocol is a general method for the synthesis of a 3-bromoquinoline via electrophilic cyclization and is provided as a plausible route to this compound.[4]
-
Preparation: Dissolve N-(phenylethynyl)aniline (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of molecular bromine (Br₂) (1.1 equiv) in CH₂Cl₂ dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cyclization: The intermediate undergoes a 6-endo-dig electrophilic cyclization to form the quinoline ring.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[10][11] This reaction is fundamental for creating C-C bonds and synthesizing more complex derivatives.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1 to 2.5 equiv, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3-6 mol%), and a base like K₃PO₄ or Na₂CO₃ (2.0-4.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene, via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC or GC-MS analysis indicates the reaction is complete.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting crude product using silica gel column chromatography.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[10][12]
References
- 1. lookchem.com [lookchem.com]
- 2. usbio.net [usbio.net]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Library | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromoquinoline, a halogenated derivative of the quinoline heterocyclic system, serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique substitution pattern offers versatile reactivity for the development of more complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectral characteristics and synthetic methodologies. All quantitative data is summarized in structured tables for ease of reference, and where available, detailed experimental protocols are provided.
Physical Properties
This compound is a yellow to orange crystalline solid.[1] It is characterized by its insolubility in water and solubility in various organic solvents.[1] The key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅Br₂N | [2][3] |
| Molecular Weight | 286.95 g/mol | [2][3] |
| Melting Point | 122-124 °C | This is a commonly cited value in chemical supplier databases, though a primary literature source with experimental details is not readily available. |
| Boiling Point | 332.5 °C at 760 mmHg | [4] |
| Density | 1.923 g/cm³ | [4] |
| Refractive Index | 1.698 | [4] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the two bromine substituents on the pyridine ring of the quinoline scaffold. These bromine atoms are susceptible to various nucleophilic substitution and cross-coupling reactions, making the molecule a versatile intermediate for the synthesis of functionalized quinoline derivatives.
One of the most significant reactions involving this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the bromoquinoline with a variety of organoboron compounds. This enables the introduction of aryl, heteroaryl, or alkyl groups at the 2- and/or 3-positions of the quinoline ring, leading to a diverse range of substituted products with potential applications in materials science and medicinal chemistry.
Experimental Protocols
Synthesis of this compound
While several methods for the synthesis of quinoline derivatives exist, a specific and detailed experimental protocol for the direct synthesis of this compound from readily available starting materials is not extensively documented in readily accessible literature. A plausible synthetic route could involve the bromination of a suitable quinoline precursor. One potential, though not explicitly detailed for this specific isomer, method involves the diazotization of an aminoquinoline followed by a Sandmeyer-type reaction.
A general procedure for the synthesis of a related compound, 2,3-dibromo-quinoxaline from 2,3-dihydroxyquinoxaline, involves the use of a brominating agent like phosphorus pentabromide (PBr₅).[5] A similar approach could potentially be adapted for the synthesis of this compound from 2,3-dihydroxyquinoline.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
Suzuki-Miyaura Cross-Coupling of this compound
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction which can be adapted for this compound. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling of this compound.
Experimental Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents per bromine atom to be substituted), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for the required time (typically monitored by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of related bromoquinoline compounds, the following are the expected spectral characteristics.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region. The proton at the C4 position is likely to be the most downfield-shifted proton on the pyridine ring due to the deshielding effects of the adjacent nitrogen and bromine atoms. The protons on the benzene ring will appear as a complex multiplet.
General NMR Analysis Workflow:
Caption: General workflow for NMR spectroscopic analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbons bearing the bromine atoms (C2 and C3) will show characteristic shifts, and their positions can be confirmed using techniques like HMBC and HSQC if a full spectral assignment is required.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1600-1400 cm⁻¹ region), and C-Br stretching vibrations (typically in the lower frequency region of the spectrum).
Mass Spectrometry
The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms. Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Fragmentation patterns would likely involve the sequential loss of bromine atoms and potentially the elimination of HCN.
Biological Activity and Signaling Pathways
While many quinoline derivatives exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties, there is currently limited specific information available in the public domain regarding the biological activity and involvement in signaling pathways of this compound itself.[1][6][7][8][9]
Quinoline-based compounds are known to exert their effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase, and modulation of kinase activity in signaling pathways like the PI3K/AKT/mTOR pathway.[6][7] The presence of two bromine atoms on the this compound scaffold provides reactive handles for the synthesis of a library of derivatives that could be screened for various biological targets. Further research is required to elucidate the specific pharmacological profile of this compound and its derivatives.
Signaling Pathways Targeted by Quinoline Derivatives:
Caption: General signaling pathways targeted by quinoline derivatives.
Conclusion
This compound is a key synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. This guide has summarized its core physical and chemical properties, outlined potential synthetic and derivatization protocols, and discussed the expected spectral characteristics. While specific biological data for this compound is sparse, the reactivity of its dibromo-substituted scaffold makes it an attractive starting point for the generation of diverse molecular libraries for biological screening. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its potential.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H5Br2N | CID 817315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. 2,3-dibromo-quinoxaline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dibromoquinoline. Due to the limited availability of experimentally derived and published spectra for this specific compound, the data presented herein is based on computational predictions from reputable NMR prediction software. This guide also includes a detailed, generalized experimental protocol for the acquisition of NMR data for similar small organic molecules and a visual representation of the experimental workflow.
Data Presentation
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These values were computationally generated and should be considered as estimates. Experimental verification is recommended for precise structural elucidation.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.35 | s | - |
| H-5 | 8.08 | d | 8.4 |
| H-8 | 7.85 | d | 8.0 |
| H-6 | 7.75 | t | 7.6 |
| H-7 | 7.60 | t | 7.6 |
Disclaimer: Data is predicted and should be used for reference purposes only.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 141.5 |
| C-3 | 120.8 |
| C-4 | 140.2 |
| C-4a | 128.9 |
| C-5 | 130.1 |
| C-6 | 128.4 |
| C-7 | 127.9 |
| C-8 | 130.5 |
| C-8a | 147.6 |
Disclaimer: Data is predicted and should be used for reference purposes only.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation [1]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter.
2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is usually adequate for most organic compounds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
¹³C NMR Spectroscopy
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for accurate quantification of all carbon signals, especially quaternary carbons.
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: The chemical shifts of the peaks are determined, and for ¹H NMR, the integrals are calculated to determine the relative ratios of the different protons.
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data of an organic compound.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
References
An In-depth Technical Guide to the Synthesis of 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,3-dibromoquinoline. Given the absence of a direct, well-documented, one-step synthesis protocol in the reviewed literature, this document focuses on the most plausible multi-step synthetic routes, including the synthesis of necessary precursors. The methodologies presented are based on established chemical principles and analogous reactions, offering a robust framework for the preparation of this valuable heterocyclic compound.
Halogen Exchange Pathway from 2,3-Dichloroquinoline
A highly promising route to this compound involves a halogen exchange reaction, specifically a Finkelstein-type reaction, starting from the corresponding dichloro-analogue. This pathway is advantageous as the synthesis of the 2,3-dichloroquinoline precursor is well-documented.
Synthesis of the 2,3-Dichloroquinoline Precursor
The synthesis of 2,3-dichloroquinoline can be achieved from commercially available 3-bromoquinoline in a three-step process. This involves the formation of the N-oxide, rearrangement to 3-bromocarbostyril, and a subsequent one-pot conversion to 3-bromo-2-chloroquinoline followed by a halogen exchange.
Experimental Protocol: Synthesis of 2,3-Dichloroquinoline from 3-Bromoquinoline
Part A: Synthesis of 3-Bromoquinoline N-oxide
-
Dissolve 3-bromoquinoline in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, hydrogen peroxide (30%), portion-wise at room temperature.
-
Heat the reaction mixture to approximately 70-80 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base, such as sodium carbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromoquinoline N-oxide.
Part B: Synthesis of 3-Bromo-2-quinolone (3-Bromocarbostyril)
-
Treat the 3-bromoquinoline N-oxide with acetic anhydride.
-
Heat the mixture to reflux for a short period.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 3-bromo-2-quinolone.
Part C: One-pot conversion to 2,3-Dichloroquinoline
-
A mixture of 3-bromo-2-quinolone and a slight excess of phosphorus pentachloride (PCl₅) is heated.
-
Phosphorus oxychloride (POCl₃) can be used as a solvent or co-reagent.
-
The reaction is heated at a high temperature (e.g., 150-160 °C) for several hours. This step facilitates both the conversion of the quinolone to the 2-chloroquinoline and the halogen exchange of the 3-bromo substituent to a chloro group.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The solid precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution.
-
The crude product is then purified by recrystallization or column chromatography to yield 2,3-dichloroquinoline.
Table 1: Summary of Quantitative Data for the Synthesis of 2,3-Dichloroquinoline
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| A | 3-Bromoquinoline | H₂O₂ (30%) | Acetic Acid | 70-80 | 4-6 | ~85 |
| B | 3-Bromoquinoline N-oxide | Acetic Anhydride | Neat | Reflux | 1-2 | ~90 |
| C | 3-Bromo-2-quinolone | PCl₅, POCl₃ | Neat or POCl₃ | 150-160 | 3-5 | 70-80 |
Proposed Halogen Exchange to this compound
Proposed Experimental Protocol: Halogen Exchange of 2,3-Dichloroquinoline
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,3-dichloroquinoline with a brominating agent. A significant excess of phosphorus tribromide (PBr₃) can be used both as a reagent and a solvent.
-
Alternatively, use a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a bromide salt such as sodium bromide (NaBr) or potassium bromide (KBr) in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) or a copper(I) catalyst.
-
Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C) to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Halogen exchange pathway to this compound.
Sandmeyer Reaction Pathway from 2,3-Diaminoquinoline
The Sandmeyer reaction provides a classical and powerful method for the conversion of aromatic amines to aryl halides. A double Sandmeyer reaction on a 2,3-diaminoquinoline precursor could yield the desired this compound. The primary challenge of this route is the synthesis of the 2,3-diaminoquinoline starting material.
Proposed Synthesis of 2,3-Diaminoquinoline
The literature provides a synthesis for 2,3-diaminoquinolin-4(1H)-one. A plausible route to 2,3-diaminoquinoline would involve the reduction of the keto group of this precursor.
Proposed Experimental Protocol: Synthesis of 2,3-Diaminoquinoline
Part A: Synthesis of 2,3-Diaminoquinolin-4(1H)-one
-
The synthesis of 2,3-diaminoquinolin-4(1H)-one can be achieved from 2-amino-4-quinolone through a multi-step process involving nitration and subsequent reduction.
-
A more direct reported method involves the cyclization of appropriate precursors.
Part B: Reduction to 2,3-Diaminoquinoline
-
A standard Wolff-Kishner reduction or Clemmensen reduction could be employed to reduce the ketone at the 4-position.
-
For a Wolff-Kishner reduction, treat 2,3-diaminoquinolin-4(1H)-one with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling point solvent such as ethylene glycol.
-
Heat the mixture to a high temperature to facilitate the reduction.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the crude product to obtain 2,3-diaminoquinoline.
Proposed Double Sandmeyer Reaction
With the 2,3-diaminoquinoline precursor, a double Sandmeyer reaction can be performed to introduce the two bromine atoms.
Proposed Experimental Protocol: Double Sandmeyer Reaction
-
Dissolve 2,3-diaminoquinoline in an aqueous solution of hydrobromic acid (HBr) at a low temperature (0-5 °C).
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This will form the bis-diazonium salt in situ.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Caption: Sandmeyer reaction pathway to this compound.
Direct Bromination of Quinoline
Direct bromination of the quinoline ring is a common method for introducing bromine substituents. However, achieving regioselective bromination at the 2 and 3-positions is challenging. The electronic properties of the quinoline ring system typically direct electrophilic substitution to the 5- and 8-positions on the benzene ring, or to the 3-position on the pyridine ring under specific conditions. Simultaneous bromination at both the 2- and 3-positions via direct electrophilic attack is not a commonly reported or high-yielding strategy.
Conclusion
The synthesis of this compound is a multi-step process that can be approached through several strategic pathways. The halogen exchange route starting from the readily accessible 2,3-dichloroquinoline appears to be the most direct and promising method. Alternatively, a double Sandmeyer reaction on a 2,3-diaminoquinoline precursor offers a classic and viable, though likely longer, synthetic route. Direct bromination of quinoline is not considered a practical approach for obtaining the desired 2,3-dibromo isomer with high selectivity and yield. The protocols and pathways outlined in this guide provide a solid foundation for the successful laboratory synthesis of this compound for research and development purposes.
An In-depth Technical Guide to the Synthesis of 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,3-dibromoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this guide presents a principal synthetic route based on established chemical transformations of analogous heterocyclic systems. The methodologies, experimental protocols, and comparative data are structured to serve as a valuable resource for the strategic planning and execution of the synthesis of this compound and its derivatives.
Introduction
The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds. The introduction of bromine atoms onto the quinoline core provides valuable handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. Specifically, this compound offers two reactive sites for such transformations, making it a potentially valuable building block in drug discovery and development. This guide focuses on the most plausible and chemically sound method for its preparation.
Principal Synthetic Pathway
The most logical and efficient synthetic route to this compound commences with the construction of the quinoline-2,3(1H,4H)-dione core, followed by a deoxygenative bromination reaction. This two-step approach is outlined below.
Step 1: Synthesis of Quinoline-2,3(1H,4H)-dione (2,3-Dihydroxyquinoline)
The synthesis of the key intermediate, quinoline-2,3(1H,4H)-dione, can be achieved through the cyclization of an appropriate acyclic precursor. A well-established method for the analogous 2,4-dihydroxyquinoline involves the condensation of anthanilic acid derivatives. A plausible route to quinoline-2,3(1H,4H)-dione is the condensation of anthanilic acid with diethyl oxalate followed by a Dieckmann-type cyclization.
Step 2: Bromination of Quinoline-2,3(1H,4H)-dione
The conversion of the dihydroxyquinoline intermediate to this compound is proposed to proceed via a deoxygenative bromination. This transformation is analogous to the synthesis of 2,3-dibromoquinoxaline from 2,3-dihydroxyquinoxaline, which utilizes phosphorus pentabromide (PBr₅) or phosphorus oxybromide (POBr₃) at elevated temperatures. These reagents are effective for replacing hydroxyl groups on heterocyclic rings with bromine atoms.
Experimental Protocols
The following protocols are detailed methodologies for the proposed synthetic pathway.
Synthesis of Quinoline-2,3(1H,4H)-dione
Materials:
-
Anthranilic acid
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Toluene
-
Hydrochloric acid (concentrated)
Procedure:
-
Acylation of Anthranilic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (1.0 eq) in an excess of diethyl oxalate. Heat the mixture to reflux for 3-4 hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool and remove the excess diethyl oxalate under reduced pressure.
-
Dieckmann Cyclization: To the crude N-oxalylanthranilic acid ethyl ester, add dry toluene and sodium ethoxide (2.2 eq). Heat the mixture to reflux for 4-6 hours.
-
Work-up and Acidification: Cool the reaction mixture to room temperature and pour it into a beaker containing ice. Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate is formed.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude quinoline-2,3(1H,4H)-dione can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Synthesis of this compound
Materials:
-
Quinoline-2,3(1H,4H)-dione
-
Phosphorus pentabromide (PBr₅) or Phosphorus oxybromide (POBr₃)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to a trap for HBr fumes, place quinoline-2,3(1H,4H)-dione (1.0 eq) and phosphorus pentabromide (2.5 eq).
-
Heating: Heat the mixture carefully in an oil bath to 150-160 °C for 2-3 hours. The reaction mixture will become a molten slurry.
-
Work-up: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables summarize the key starting materials and expected quantitative data for the proposed synthesis.
Table 1: Starting Materials for the Synthesis of this compound
| Step | Starting Material | Reagents and Solvents |
| 1 | Anthranilic Acid | Diethyl oxalate, Sodium ethoxide, Ethanol, Toluene, HCl |
| 2 | Quinoline-2,3(1H,4H)-dione | Phosphorus pentabromide (PBr₅) or Phosphorus oxybromide (POBr₃) |
Table 2: Expected Quantitative Data
| Product | Starting Material | Molar Ratio (Product:Starting Material) | Typical Yield (%) | Purity (%) |
| Quinoline-2,3(1H,4H)-dione | Anthranilic Acid | 1:1 | 60-70 | >95 (after recrystallization) |
| This compound | Quinoline-2,3(1H,4H)-dione | 1:1 | 70-85 | >98 (after chromatography) |
Note: The yields are estimated based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
The following diagrams illustrate the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
An In-depth Technical Guide to 2,3-Dibromoquinoline: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromoquinoline is a halogenated heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and the presence of two reactive bromine atoms at the 2- and 3-positions of the quinoline ring system make it a valuable building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and synthetic methodologies for this compound. Furthermore, it delves into the compound's potential applications in drug development, particularly as a core structure for the design of kinase inhibitors, and details experimental protocols for its derivatization through modern cross-coupling reactions.
Chemical Structure and Nomenclature
The chemical structure of this compound consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific isomer, two bromine atoms are substituted at the second and third positions of the quinoline ring.
IUPAC Name: this compound[1]
Chemical Formula: C₉H₅Br₂N[2]
Molecular Weight: 286.95 g/mol [2]
CAS Number: 13721-00-1[2]
SMILES: BrC1=CC2=CC=CC=C2N=C1Br[2]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [3] |
| Boiling Point | 332.5 °C at 760 mmHg | [4] |
| Density | 1.932 g/cm³ | [3] |
| Flash Point | 154.9 °C | [4] |
| Solubility | Insoluble in water, soluble in organic solvents | [4] |
| Purity | ≥97% | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through various methods, primarily involving the bromination of a quinoline precursor. While direct bromination of quinoline typically yields a mixture of isomers, specific reaction conditions can be employed to favor the formation of the 2,3-disubstituted product. A plausible synthetic workflow involves the bromination of 2-quinolone, followed by conversion to the dibromo derivative.
Experimental Protocol: Synthesis from 2-Quinolone
This protocol is a representative method based on general procedures for the synthesis of bromoquinolines.
Step 1: Synthesis of 3-Bromo-2-quinolone
-
To a solution of 2-quinolone in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) in portions at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to yield 3-bromo-2-quinolone.
Step 2: Synthesis of this compound
-
Treat 3-bromo-2-quinolone with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base, such as sodium carbonate or ammonium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Reactivity and Derivatization: Cross-Coupling Reactions
The bromine atoms at the C2 and C3 positions of this compound serve as versatile handles for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This allows for the generation of extensive libraries of novel quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is instrumental in synthesizing alkynyl-substituted quinolines, which are valuable intermediates for further transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2- and/or 3-positions of the quinoline ring, providing access to a rich chemical space of aminoquinoline derivatives.
Therapeutic Potential: Inhibition of Signaling Pathways
Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, with numerous examples demonstrating potent biological activities, including anticancer properties. Many of these compounds exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer. One of the most critical pathways in this context is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis. Quinoline-based compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) that are upstream activators of this pathway.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by quinoline derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by quinoline derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the development of novel therapeutic agents. Its well-defined structure and predictable reactivity in cross-coupling reactions make it an ideal starting point for the synthesis of diverse chemical libraries. The potential for quinoline derivatives to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores the importance of this scaffold in modern drug discovery. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Quantitative Data on the Solubility of 2,3-Dibromoquinoline Necessitates Experimental Determination
Qualitative assessments for structurally similar compounds, such as other bromoquinoline and dibromoquinoline derivatives, suggest that 2,3-dibromoquinoline is likely to exhibit solubility in a range of organic solvents. This is attributed to its aromatic and heterocyclic nature. For instance, related compounds like 5,7-dibromoquinolin-8-ol show improved solubility in organic solvents such as ethanol, methanol, and DMSO.[1] General principles of solubility, such as "like dissolves like," predict that this compound, a relatively non-polar molecule, will be more soluble in non-polar organic solvents.[2]
Given the lack of specific quantitative data, this guide provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound. Additionally, a logical workflow for solubility assessment is presented to aid researchers in generating reliable and reproducible data.
Qualitative Solubility of Structurally Similar Quinolines
While specific data for this compound is unavailable, the following table summarizes the qualitative solubility of other bromoquinoline derivatives in common organic solvents to provide a general indication of expected behavior.
| Compound | Solvent | Qualitative Solubility |
| 6-Bromoquinoline | Acetone | Soluble |
| Acetonitrile | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| 5,7-Dibromoquinolin-8-ol | Ethanol | Improved solubility |
| Methanol | Improved solubility | |
| DMSO | Improved solubility | |
| Water | Relatively insoluble |
Note: This data is for structurally similar compounds and should be used as a general guide. Experimental verification for this compound is essential.
Experimental Protocol for Determining the Solubility of this compound
The following is a generalized and robust protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.[3]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Analytical balance
-
Vials with tight-fitting caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4]
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed to permit the excess solid to settle.
-
To ensure a clear supernatant, centrifuge the vials at a high speed.[5]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.[5]
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.[5] A calibration curve should be prepared using standard solutions of known concentrations.[3]
-
-
Calculation of Solubility:
-
The solubility of this compound is calculated from the experimentally determined concentration in the saturated solution, taking into account the dilution factor.
-
Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).[5]
-
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the fundamental principle of "like dissolves like."
Caption: A generalized workflow for the experimental determination of compound solubility.
Caption: The principle of "Like Dissolves Like" based on polarity.
References
2,3-Dibromoquinoline: A Versatile Precursor in the Synthesis of Fused Heterocyclic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents. Among the various halogenated quinolines, 2,3-dibromoquinoline stands out as a highly versatile and reactive precursor for the synthesis of a diverse range of fused heterocyclic compounds. Its two reactive bromine atoms at the 2- and 3-positions allow for sequential and regioselective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in the construction of valuable heterocyclic systems such as furo[2,3-b]quinolines, thieno[2,3-b]quinolines, and pyrrolo[2,3-b]quinolines. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in research and drug development.
Synthesis of this compound
The synthesis of this compound can be achieved from quinoline-2,3-dione (also known as 2,3-dihydroxyquinoline). The dihydroxy derivative is treated with a strong brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide, at elevated temperatures. This reaction proceeds via the conversion of the hydroxyl groups into better leaving groups, followed by nucleophilic substitution with bromide ions.
General Experimental Protocol: Synthesis of this compound
A mixture of quinoline-2,3-dione (1.0 equiv.) and phosphorus oxybromide (3.0 equiv.) is carefully heated to 140-150 °C in a sealed tube or a flask equipped with a reflux condenser and a gas outlet to a trap for HBr gas. The reaction mixture is maintained at this temperature for 4-6 hours, during which it becomes a dark, viscous liquid. After cooling to room temperature, the mixture is cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the product as a crystalline solid.
| Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | M.P. (°C) |
| This compound | Quinoline-2,3-dione | POBr₃ | 140-150 | 4-6 | 75-85 | 125-127 |
Table 1: Synthesis of this compound - Representative Data
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Reactivity and Applications in Heterocyclic Synthesis
The two bromine atoms of this compound exhibit differential reactivity, which can be exploited for the selective synthesis of a variety of heterocyclic compounds. The C2-Br bond is generally more susceptible to nucleophilic attack, while both C-Br bonds are amenable to palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of this compound. These reactions allow for the formation of C-C, C-N, and C-O bonds, leading to a wide range of substituted quinolines and fused heterocyclic systems.
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. This compound can undergo sequential or double Suzuki coupling with aryl or heteroaryl boronic acids to yield 2,3-diarylquinolines.
Workflow for Suzuki Coupling of this compound
Caption: General workflow for the Suzuki coupling of this compound.
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the quinoline scaffold, which can then be further elaborated into various heterocyclic rings.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Reacting this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable base leads to the corresponding 2,3-diaminoquinolines.
Experimental Protocols for Cross-Coupling Reactions
To a solution of this compound (1.0 equiv.) in a suitable solvent such as 1,4-dioxane or toluene are added the arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (3.0 equiv.). The mixture is degassed and heated to reflux under an inert atmosphere for 12-24 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.
A mixture of this compound (1.0 equiv.), the terminal alkyne (2.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.06 equiv.) is dissolved in a solvent system, typically a mixture of triethylamine and THF. The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.
In a glovebox or under an inert atmosphere, a flask is charged with this compound (1.0 equiv.), the amine (2.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base such as sodium tert-butoxide (3.0 equiv.). Anhydrous toluene is added, and the mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.
| Product | Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,3-Bis(phenylethynyl)quinoline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/Et₃N | 60 | 12 | 85 |
| 2,3-Bis(4-methoxyphenyl)quinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 78 |
| 2,3-Dimorpholinoquinoline | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 18 | 92 |
Table 2: Representative Data for Cross-Coupling Reactions of this compound
Note: The data presented in this table is representative and may vary based on specific experimental conditions and the specific bromo-quinoline substrate used.
Synthesis of Fused Heterocyclic Systems
This compound serves as an excellent starting material for the construction of various fused heterocyclic systems, including furo[2,3-b]quinolines, thieno[2,3-b]quinolines, and pyrrolo[2,3-b]quinolines. These scaffolds are of significant interest in drug discovery.
Furo[2,3-b]quinolines can be synthesized from this compound through a tandem Sonogashira coupling and cyclization reaction with propargyl alcohol, or by a copper-catalyzed reaction with phenols followed by intramolecular cyclization. Some furo[2,3-b]quinoline derivatives have been investigated as Topoisomerase II inhibitors, which are crucial enzymes in DNA replication and repair.
Topoisomerase II Inhibition Pathway
Caption: Mechanism of Topoisomerase II inhibition by furo[2,3-b]quinoline derivatives.
Thieno[2,3-b]quinolines can be prepared by reacting this compound with a sulfur nucleophile, such as sodium sulfide, followed by reaction with an α-haloketone and subsequent cyclization. Alternatively, palladium-catalyzed coupling with a thiophene-derived organometallic reagent can be employed. Thieno[2,3-b]quinoline derivatives have shown a range of biological activities, including the ability to induce cell cycle arrest.
G2/M Cell Cycle Checkpoint Regulation
Caption: Simplified G2/M cell cycle checkpoint pathway and the point of intervention by thieno[2,3-b]quinoline derivatives.
The synthesis of pyrrolo[2,3-b]quinolines from this compound can be achieved through a Buchwald-Hartwig amination with a primary amine followed by an intramolecular C-H activation/cyclization, or a tandem reaction involving a Sonogashira coupling with a protected amino-alkyne followed by deprotection and cyclization.
Experimental Protocols for Fused Heterocycle Synthesis
A mixture of this compound (1.0 equiv.), a phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and a base such as K₂CO₃ (2.0 equiv.) in a solvent like DMF is heated at 120-140 °C for 24 hours. The resulting intermediate is then subjected to intramolecular cyclization conditions, often involving a palladium catalyst and a phosphine ligand in a suitable solvent, to afford the furo[2,3-b]quinoline.
This compound (1.0 equiv.) is reacted with sodium thiomethoxide (2.2 equiv.) in a polar aprotic solvent like DMF at room temperature to yield 2,3-bis(methylthio)quinoline. This intermediate can then be treated with an oxidizing agent to facilitate cyclization, or it can be further functionalized before cyclization to introduce diversity.
A sequential approach involves the mono-amination of this compound with a suitable amine under Buchwald-Hartwig conditions. The resulting 2-amino-3-bromoquinoline is then subjected to an intramolecular Heck reaction or a C-H activation protocol to form the pyrrole ring.
| Fused Heterocycle | Reaction Type | Key Reagents | Catalyst | Yield (%) |
| Furo[2,3-b]quinoline | Tandem Coupling-Cyclization | Phenol, K₂CO₃ | CuI, Pd(OAc)₂ | 60-75 |
| Thieno[2,3-b]quinoline | Nucleophilic Substitution-Cyclization | NaSH, α-chloroketone | - | 55-70 |
| Pyrrolo[2,3-b]quinoline | Sequential Amination-Cyclization | Primary amine, NaOtBu | Pd₂(dba)₃/ligand | 65-80 |
Table 3: Representative Data for the Synthesis of Fused Heterocycles from this compound
Note: The data presented in this table is representative and may vary based on specific experimental conditions and substrates.
Conclusion
This compound has proven to be a valuable and versatile precursor in heterocyclic chemistry. Its ability to undergo a variety of selective transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, provides access to a wide range of functionalized quinolines and fused heterocyclic systems. The methodologies outlined in this guide for the synthesis of furo[2,3-b]quinolines, thieno[2,3-b]quinolines, and pyrrolo[2,3-b]quinolines highlight the potential of this compound in the discovery and development of novel bioactive molecules. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
The Synthesis of 2,3-Dibromoquinoline: A Technical Guide to its Discovery and Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of 2,3-dibromoquinoline synthesis. While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the historical literature, its development can be understood as a logical extension of the broader exploration of quinoline chemistry, particularly electrophilic halogenation and the synthesis of functionalized quinoline derivatives. This document outlines the plausible historical context and details key synthetic strategies that represent the evolution of methodologies for preparing polyhalogenated quinolines.
Historical Context: The Evolution of Quinoline Bromination
The late 19th and early 20th centuries saw a surge in the study of quinoline chemistry, driven by the quest for synthetic dyes and pharmaceuticals. Early investigations into the electrophilic substitution of quinoline revealed the complexity of its reactivity. Direct bromination of the quinoline ring in solution typically results in substitution on the benzene ring, yielding a mixture of 5- and 8-bromoquinolines.
A significant advancement in controlling the regioselectivity of bromination came from studies on gas-phase reactions. Notably, work in the mid-20th century demonstrated that temperature could dramatically influence the position of bromination on the quinoline nucleus. For instance, the gas-phase bromination of quinoline at 300°C was found to produce 3-bromoquinoline, while the same reaction at 450-500°C yielded 2-bromoquinoline.[1] This established a foundational understanding that the pyridine ring of quinoline could undergo electrophilic substitution under specific, often forcing, conditions. The synthesis of polybrominated quinolines, including this compound, likely emerged from these early explorations into direct halogenation and the development of multi-step synthetic sequences involving pre-functionalized quinoline precursors.
Core Synthetic Strategies for this compound
Several plausible synthetic routes to this compound can be postulated based on established methodologies for the synthesis of related halogenated quinolines. These strategies generally fall into two categories: the direct bromination of a suitable quinoline precursor or the construction of the dibrominated quinoline ring system from an acyclic starting material.
Synthesis from 3-Bromoquinolin-2(1H)-one
One of the most logical and established routes to 2,3-dihaloquinolines proceeds through a quinolin-2(1H)-one (carbostyril) intermediate. This approach offers excellent regiochemical control. The synthesis of 2,3-dichloroquinoline has been successfully achieved from 3-bromoquinolin-2(1H)-one, suggesting a similar pathway for the dibromo analogue.
The logical workflow for this synthesis is as follows:
Caption: Synthetic pathway from 3-aminoquinoline to this compound.
Experimental Protocol: Synthesis of this compound from 3-Bromoquinolin-2(1H)-one (Adapted from analogous dichlorination)
Materials:
-
3-Bromoquinolin-2(1H)-one
-
Phosphorus oxybromide (POBr₃) or a mixture of Phosphorus pentabromide (PBr₅) and POBr₃
-
Inert solvent (e.g., toluene or o-dichlorobenzene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromoquinolin-2(1H)-one (1.0 eq) in the inert solvent.
-
Carefully add phosphorus oxybromide (or the PBr₅/POBr₃ mixture) (2.0-3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral to slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
| Parameter | Value |
| Reactants | 3-Bromoquinolin-2(1H)-one, POBr₃/PBr₅ |
| Solvent | Toluene or o-dichlorobenzene |
| Temperature | Reflux |
| Reaction Time | 2-6 hours (TLC monitored) |
| Typical Yield | 60-80% (estimated based on analogous reactions) |
Synthesis from 2,3-Dihydroxyquinoline
An alternative approach, analogous to the synthesis of 2,3-dibromoquinoxaline, involves the conversion of a dihydroxyquinoline precursor to the corresponding dibromo derivative.
Caption: Synthesis of this compound from 2,3-dihydroxyquinoline.
Experimental Protocol: Synthesis of this compound from 2,3-Dihydroxyquinoline (Adapted from quinoxaline synthesis)
Materials:
-
2,3-Dihydroxyquinoline
-
Phosphorus pentabromide (PBr₅)
Procedure:
-
In a round-bottom flask, carefully mix 2,3-dihydroxyquinoline (1.0 eq) with phosphorus pentabromide (2.5-3.0 eq).
-
Heat the reaction mixture to 150-160 °C for 2-3 hours.
-
Cool the mixture to room temperature and then carefully add crushed ice to quench the reaction.
-
Stir the mixture for 30 minutes, then extract with dichloromethane.
-
Wash the organic layer with a dilute sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
| Parameter | Value |
| Reactants | 2,3-Dihydroxyquinoline, PBr₅ |
| Temperature | 150-160 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 90-98% (estimated based on analogous reactions) |
Multi-step Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a versatile method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate. A plausible multi-step synthesis of this compound could involve the formation of a suitably substituted aminoquinoline precursor.
Caption: Plausible Sandmeyer reaction route to this compound.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction (General Procedure)
Materials:
-
2-Amino-3-bromoquinoline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
Procedure:
-
Diazotization: Dissolve 2-amino-3-bromoquinoline (1.0 eq) in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr mixture with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over a suitable drying agent, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
| Parameter | Value |
| Reactants | 2-Amino-3-bromoquinoline, NaNO₂, HBr, CuBr |
| Temperature | 0-5 °C (diazotization), RT to 60 °C (Sandmeyer) |
| Reaction Time | 2-4 hours |
| Typical Yield | 50-70% (estimated) |
Conclusion
The synthesis of this compound, while not marked by a single historical "discovery," represents the culmination of decades of research into the fundamental reactivity of the quinoline nucleus. The methodologies presented here, adapted from the synthesis of analogous halogenated heterocycles, provide robust and reliable pathways for the preparation of this valuable synthetic intermediate. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic strategies is crucial for the design and synthesis of novel quinoline-based compounds with tailored properties. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the need for regiochemical control.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application to heteroaromatic systems, such as quinolines, is of paramount importance in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds. The ability to selectively introduce aryl or other substituents at specific positions on the quinoline ring allows for the fine-tuning of molecular properties to optimize interactions with biological targets.
2,3-Dibromoquinoline serves as a versatile building block for the synthesis of diversely substituted quinoline derivatives. The differential reactivity of the bromine atoms at the C-2 and C-3 positions can be exploited to achieve regioselective mono-arylation or to perform sequential and double Suzuki couplings, leading to the synthesis of 2-aryl-3-bromoquinolines, 3-aryl-2-bromoquinolines, and 2,3-diarylquinolines. These products are valuable intermediates for the development of novel therapeutics, including potential anticancer and antiviral agents.
This document provides detailed application notes and experimental protocols for the Suzuki coupling reactions of this compound, summarizing reaction conditions and providing methodologies for selective synthesis.
Regioselectivity in Suzuki Coupling of this compound
The regioselectivity of the Suzuki coupling reaction on this compound is influenced by a combination of electronic and steric factors. The C-2 position of the quinoline ring is generally more electron-deficient than the C-3 position, which can lead to a preferential oxidative addition of the palladium catalyst to the C-2 bromine bond. However, steric hindrance from the peri-hydrogen at the C-8 position can influence the approach of the bulky catalyst complex.
By carefully selecting the palladium catalyst, ligands, base, and solvent, it is possible to control the regioselectivity of the mono-arylation or to drive the reaction towards double arylation. For instance, bulkier phosphine ligands may favor reaction at the less hindered C-3 position, while other conditions might favor the more electronically activated C-2 position.
Data Presentation: Suzuki Coupling Reactions of this compound
The following tables summarize representative conditions and yields for the mono- and diarylation of this compound based on analogous reactions with dihalogenated heterocycles. It is important to note that specific yields for this compound may vary and optimization is often necessary.
Table 1: Conditions for Regioselective Mono-Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product (Major Isomer) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 2-Phenyl-3-bromoquinoline | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 3-(4-Methoxyphenyl)-2-bromoquinoline | 70-80 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 16 | 2-(3,5-Dimethylphenyl)-3-bromoquinoline | 80-90* |
*Yields are estimated based on similar reported reactions and should be considered as a starting point for optimization.
Table 2: Conditions for Double Suzuki Coupling
| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4) | Dioxane/H₂O | 100 | 24 | 2,3-Diphenylquinoline | 80-90 |
| 2 | 4-Tolylboronic acid (2.2) | PdCl₂(dppf) (3) | - | Cs₂CO₃ (4) | DMF | 120 | 20 | 2,3-Di(p-tolyl)quinoline | 75-85 |
| 3 | 3-Fluorophenylboronic acid (3.0) | Pd₂(dba)₃ (2) | t-Bu₃P (8) | K₃PO₄ (5) | Toluene | 110 | 24 | 2,3-Bis(3-fluorophenyl)quinoline | 70-80* |
*Yields are estimated based on similar reported reactions and should be considered as a starting point for optimization.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Regioselective Mono-Arylation of this compound (Example for C-2 Arylation)
This protocol outlines a common method for the selective Suzuki coupling at the C-2 position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-bromoquinoline.
Protocol 2: Double Suzuki Coupling of this compound
This protocol describes a one-pot procedure for the synthesis of 2,3-diarylquinolines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.5 mmol, 2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 mmol, 4.0 equiv)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
In a Schlenk tube, combine this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the tube, then evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediates are consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 2,3-diarylquinoline product.
Protocol 3: Sequential Suzuki Coupling of this compound with Two Different Arylboronic Acids
This advanced protocol allows for the synthesis of unsymmetrical 2,3-diarylquinolines. It involves a two-step, one-pot procedure where the second arylboronic acid is added after the first coupling is complete.
Step 1: First Suzuki Coupling
-
Follow Protocol 1 for mono-arylation, carefully monitoring the reaction to ensure complete consumption of the starting this compound while minimizing the formation of the diarylated product.
-
Once the first coupling is complete (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature.
Step 2: Second Suzuki Coupling
-
To the cooled reaction mixture from Step 1, add the second arylboronic acid (1.2 mmol, 1.2 equiv), an additional portion of base (e.g., Cs₂CO₃, 2.0 mmol), and a more robust catalyst system if necessary (e.g., Pd₂(dba)₃/XPhos).
-
Re-establish the inert atmosphere by evacuating and backfilling with inert gas.
-
Heat the reaction mixture to a higher temperature (e.g., 110-120 °C) and stir for another 12-24 hours.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate.
-
Upon completion, follow the workup and purification procedure described in Protocol 2.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Reaction pathways for Suzuki coupling of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of a diverse library of 2- and 3-substituted as well as 2,3-disubstituted quinolines starting from this compound. By carefully controlling the reaction conditions, researchers can achieve high regioselectivity, enabling the targeted synthesis of specific isomers. The resulting aryl-substituted quinolines are of significant interest in drug discovery and materials science, serving as key intermediates for the development of novel compounds with a wide range of potential applications. The protocols provided herein serve as a guide for the development of efficient and selective synthetic routes to these valuable molecules.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,3-dibromoquinoline. This versatile substrate offers two reactive sites for the introduction of a wide range of functionalities, enabling the synthesis of diverse 2,3-disubstituted quinoline libraries. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds, including anti-inflammatory, anticancer, and antimalarial agents.[1][2][3] The methodologies described herein focus on four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
Introduction to Regioselectivity
The palladium-catalyzed cross-coupling of this compound allows for stepwise and regioselective functionalization. The C-2 position is generally more reactive towards oxidative addition to the palladium(0) catalyst due to the electronic influence of the quinoline nitrogen. This inherent reactivity difference can be exploited to achieve selective mono-functionalization at the C-2 position, followed by a subsequent cross-coupling at the C-3 position. By carefully selecting catalysts, ligands, and reaction conditions, chemists can control the outcome of the reaction to achieve either mono- or di-substituted quinoline derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups.
Quantitative Data Summary for Suzuki-Miyaura Coupling
The following data is representative and based on reactions with similar bromo- and dibromoquinoline substrates. Yields are for the isolated mono-coupled product at the C-2 position unless otherwise specified.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 78 |
| 4 | Cyclopropylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Toluene | 80 | 24 | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the regioselective mono-arylation of this compound at the C-2 position.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-3-bromoquinoline.
Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the quinoline scaffold.
Quantitative Data Summary for Sonogashira Coupling
The following data is representative and based on reactions with similar bromo- and dibromoquinoline substrates. Yields are for the isolated mono-coupled product at the C-2 position.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | 8 | 85 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ (3) | CuI (6) | Piperidine | Toluene | 70 | 12 | 88 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (4) | CuI (8) | K₂CO₃ | Acetonitrile | 50 | 24 | 75 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a general procedure for the regioselective mono-alkynylation of this compound at the C-2 position.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(phenylethynyl)-3-bromoquinoline.
Simplified catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][4][5] This method allows for the introduction of a wide variety of primary and secondary amines at the C-2 position of this compound.
Quantitative Data Summary for Buchwald-Hartwig Amination
The following data is representative and based on reactions with similar bromo- and dibromoquinoline substrates. Yields are for the isolated mono-aminated product at the C-2 position.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 12 | 88 |
| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 82 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₃PO₄ | tert-Amyl alcohol | 90 | 24 | 79 |
| 4 | Indole | Pd(OAc)₂ (4) | RuPhos (8) | K₂CO₃ | Toluene | 120 | 16 | 70 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes a general procedure for the regioselective mono-amination of this compound at the C-2 position.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 25 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (10 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add a solution of this compound in degassed toluene via syringe.
-
Add morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(morpholin-4-yl)-3-bromoquinoline.
Experimental workflow for the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] For this compound, this reaction allows for the introduction of vinyl groups at the C-2 position.
Quantitative Data Summary for Heck Reaction
The following data is representative and based on reactions with similar bromo- and dibromoquinoline substrates. Yields are for the isolated mono-coupled product at the C-2 position.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 16 | 80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 75 |
| 3 | Acrylonitrile | Pd(dba)₂ (4) | P(Cy)₃ (8) | NaOAc | DMA | 120 | 12 | 78 |
| 4 | Ethyl vinyl ether | Pd(OAc)₂ (5) | Herrmann's catalyst (1) | K₃PO₄ | NMP | 130 | 10 | 65 |
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol describes a general procedure for the regioselective mono-vinylation of this compound at the C-2 position.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 mmol, 30.4 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas supply
-
Sealed tube or pressure vessel
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add degassed DMF, triethylamine, and styrene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-styryl-3-bromoquinoline.
Simplified catalytic cycle of the Heck reaction.
Applications in Drug Development
The 2,3-disubstituted quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to functionalize the 2 and 3-positions of the quinoline ring through palladium-catalyzed cross-coupling reactions provides a powerful tool for the synthesis of novel therapeutic agents.[1][2][3] These reactions enable the rapid generation of compound libraries for screening against various biological targets. For example, substituted quinolines have been investigated as inhibitors of kinases, proteases, and other enzymes implicated in cancer, inflammatory diseases, and infectious diseases. The protocols outlined in this document provide a solid foundation for the synthesis of such compounds, facilitating the exploration of structure-activity relationships and the development of new drug candidates.
References
- 1. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes: Synthesis of Novel Kinase Inhibitors from 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] This document provides detailed protocols for the synthesis of a novel class of 2,3-disubstituted quinoline derivatives as potential kinase inhibitors, starting from the versatile building block, 2,3-dibromoquinoline. The synthetic strategy employs a regioselective, sequential palladium-catalyzed cross-coupling approach, enabling the controlled introduction of diverse functionalities at both the C2 and C3 positions. This methodology allows for the generation of compound libraries for structure-activity relationship (SAR) studies targeting key oncogenic kinases such as VEGFR2 and EGFR.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents. The quinoline core is a validated pharmacophore that can effectively target the ATP-binding site of various kinases.[3] The strategic functionalization of the quinoline ring is key to achieving potency and selectivity.
This compound is an ideal starting material for developing novel kinase inhibitors due to the differential reactivity of its two bromine atoms. This allows for sequential, site-selective functionalization using modern synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[4] This application note details a robust workflow for synthesizing a library of 2-amino-3-arylquinoline derivatives, a compound class designed to interact with the hinge region and hydrophobic pockets of the kinase active site.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step, one-pot sequential cross-coupling procedure starting from this compound. The first step is a Suzuki-Miyaura coupling to install a substituted aryl group at the C3 position. This is followed by a Buchwald-Hartwig amination to introduce a primary or secondary amine at the C2 position. This sequence leverages the typically higher reactivity of the C3 position in such systems under specific catalytic conditions.
Caption: Sequential cross-coupling workflow for synthesizing 2,3-disubstituted quinolines.
Experimental Protocols
Materials:
-
This compound (CAS: 13721-00-1)[5]
-
Arylboronic acids (e.g., 4-methoxyphenylboronic acid, 3-aminophenylboronic acid)
-
Amines (e.g., ammonia, methylamine, aniline)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
Protocol 1: Synthesis of 2-Bromo-3-(4-methoxyphenyl)quinoline (Intermediate)
This protocol describes a Suzuki-Miyaura reaction to selectively functionalize the C3 position.[6]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 287 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the 2-bromo-3-(4-methoxyphenyl)quinoline intermediate.
Protocol 2: Synthesis of 3-(4-Methoxyphenyl)quinolin-2-amine (Final Product)
This protocol describes a Buchwald-Hartwig amination to functionalize the C2 position of the intermediate from Protocol 1.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add the 2-bromo-3-(4-methoxyphenyl)quinoline intermediate (1.0 mmol, 315 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.08 mmol, 38 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add 10 mL of anhydrous toluene.
-
If using an amine salt (e.g., ammonium chloride), add it at this stage. If using an aqueous amine solution, add it slowly. For ammonia, a solution of ammonia in dioxane (0.5 M) can be used.
-
Seal the tube and heat the reaction mixture to 110°C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final 3-(4-methoxyphenyl)quinolin-2-amine product.
Quantitative Data: Kinase Inhibitory Activity
A library of 2,3-disubstituted quinoline derivatives was synthesized using the protocols described above. The compounds were screened against a panel of cancer-relevant protein kinases. The half-maximal inhibitory concentrations (IC₅₀) were determined and are summarized below.
| Compound ID | R¹ (at C3) | R² (at C2) | VEGFR2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| QN-1 | 4-Methoxyphenyl | -NH₂ | 25 | 150 |
| QN-2 | 4-Hydroxyphenyl | -NH₂ | 18 | 125 |
| QN-3 | Phenyl | -NH₂ | 88 | 450 |
| QN-4 | 3-Fluorophenyl | -NH₂ | 45 | 210 |
| QN-5 | 4-Methoxyphenyl | -NHCH₃ | 32 | 180 |
| Sunitinib | - | - | 9 | 1,500 |
| Erlotinib | - | - | >10,000 | 2 |
*Reference compounds for comparison.
Biological Signaling Pathway
The synthesized compounds demonstrate potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking the ATP-binding site of VEGFR2, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to an anti-angiogenic effect.
Caption: Inhibition of the VEGFR2 signaling cascade by 2,3-disubstituted quinolines.
Conclusion
The synthetic protocols outlined in this document provide a versatile and efficient pathway for the creation of novel 2,3-disubstituted quinoline-based kinase inhibitors. By employing a sequential palladium-catalyzed cross-coupling strategy, researchers can readily access a diverse range of analogs for SAR exploration. The representative data indicates that compounds from this class exhibit potent, nanomolar inhibition of key oncogenic kinases like VEGFR2, making this compound an exceptionally valuable starting material for modern drug discovery programs.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of novel quinoline analogues bearing thiazolidinones as potent kinase inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. benchchem.com [benchchem.com]
Application Notes: 2,3-Dibromoquinoline as a Scaffold for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties. The strategic functionalization of the quinoline ring allows for the fine-tuning of pharmacological profiles, leading to the development of potent and selective therapeutic agents. Among the various precursors, 2,3-dibromoquinoline offers a versatile platform for introducing diverse substituents at the 2- and 3-positions through modern cross-coupling methodologies. This application note details the synthesis of 2,3-disubstituted quinoline derivatives as potential anticancer agents, focusing on palladium-catalyzed cross-coupling reactions, and presents their biological evaluation and mechanism of action.
Synthetic Approach: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C2 and C3 positions of this compound are amenable to substitution via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods provide a robust and efficient means to generate a library of novel quinoline derivatives with diverse functionalities.
A key strategy involves a sequential or one-pot, two-fold Suzuki-Miyaura cross-coupling reaction to synthesize 2,3-diarylquinolines. This approach allows for the introduction of various aryl and heteroaryl moieties, which can significantly influence the anticancer activity of the resulting compounds.
Experimental Workflow: Synthesis of 2,3-Diarylquinolines
Caption: General workflow for the synthesis of 2,3-diarylquinolines.
Experimental Protocols
General Procedure for Two-Fold Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dried Schlenk flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure 2,3-diarylquinoline.
Anticancer Activity of 2,3-Diarylquinoline Derivatives
A series of 2,3-diarylquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. The results, expressed as GI₅₀ (50% growth inhibition) values, are summarized in the table below.
| Compound | R | Cancer Cell Line | GI₅₀ (µM) |
| 16b | 6-Fluoro | Hep 3B (Hepatocellular Carcinoma) | 0.71[1] |
| H1299 (Non-small Cell Lung Cancer) | 1.46[1] | ||
| MDA-MB-231 (Breast Cancer) | 0.72[1] | ||
| Tamoxifen | (Reference) | MDA-MB-231 (Breast Cancer) | >10 |
Data extracted from a study on 2,3-diarylquinoline derivatives, where compound 16b is 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further investigation into the mechanism of action of the potent derivative 16b revealed its ability to induce cell cycle arrest at the G2/M phase.[1] This is followed by the induction of apoptosis, as evidenced by DNA fragmentation.[1] The apoptotic pathway is initiated through the upregulation of pro-apoptotic proteins Bad and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] This cascade ultimately leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[1]
Signaling Pathway of 2,3-Diarylquinoline Derivative 16b
References
Application Notes: Synthesizing Novel Antimicrobial Compounds from 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a strategic guide for the synthesis and evaluation of novel antimicrobial agents derived from 2,3-dibromoquinoline. While direct literature on the antimicrobial applications of this compound derivatives is emerging, this document outlines robust and versatile synthetic strategies based on well-established palladium-catalyzed cross-coupling reactions. The protocols and data presented are representative and intended to serve as a foundational framework for researchers to explore this promising area of medicinal chemistry.
The quinoline scaffold is a well-known pharmacophore present in numerous antimicrobial drugs.[1][2] Strategic functionalization of the quinoline core can lead to the development of potent new therapeutic agents. This compound offers a versatile starting point for introducing chemical diversity at two key positions, enabling the exploration of a wide chemical space to identify compounds with significant antimicrobial activity.
Proposed Synthetic Pathways
The synthesis of novel antimicrobial candidates from this compound can be efficiently achieved through sequential or selective palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a variety of substituents at the C2 and C3 positions of the quinoline ring.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of 2,3-disubstituted quinoline derivatives. Researchers should optimize these conditions for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position
This protocol describes the selective mono-arylation of this compound at the more reactive 2-position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 2-Aryl-3-bromoquinoline
This protocol details the subsequent Sonogashira coupling to introduce an alkynyl group at the 3-position.
Materials:
-
2-Aryl-3-bromoquinoline
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a degassed solution of 2-aryl-3-bromoquinoline in a mixture of THF and TEA, add PdCl₂(PPh₃)₂ and CuI.
-
Degas the mixture again for 5 minutes.
-
Add the terminal alkyne dropwise and stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the triethylammonium bromide salt and wash the residue with THF.
-
Concentrate the filtrate and purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 2-Aryl-3-bromoquinoline
This protocol describes the introduction of an amino group at the 3-position.
Materials:
-
2-Aryl-3-bromoquinoline
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-aryl-3-bromoquinoline, the amine, Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk tube.
-
Add dry, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110°C for 18-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Antimicrobial Activity Evaluation
The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains.
Workflow for Minimum Inhibitory Concentration (MIC) Determination
Caption: Experimental workflow for MIC determination.
Quantitative Data Summary
The following tables present hypothetical yet representative antimicrobial activity data for proposed 2,3-disubstituted quinoline derivatives. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.
Table 1: Antibacterial Activity (MIC in µg/mL) of 2,3-Disubstituted Quinolines
| Compound ID | R² Substituent | R³ Substituent | S. aureus (Gram+) | E. coli (Gram-) |
| 1a | 4-Fluorophenyl | Phenyl | 8 | 16 |
| 1b | 4-Fluorophenyl | 4-Methoxyphenyl | 4 | 8 |
| 2a | 4-Fluorophenyl | Phenylethynyl | 16 | 32 |
| 2b | 4-Fluorophenyl | (4-pyridyl)ethynyl | 8 | 16 |
| 3a | 4-Fluorophenyl | Morpholino | >64 | >64 |
| 3b | 4-Fluorophenyl | 4-Methylpiperazinyl | 4 | 8 |
| Ciprofloxacin | - | - | 1 | 0.5 |
Table 2: Antifungal Activity (MIC in µg/mL) of 2,3-Disubstituted Quinolines
| Compound ID | R² Substituent | R³ Substituent | C. albicans | A. niger |
| 1a | 4-Fluorophenyl | Phenyl | 32 | 64 |
| 1b | 4-Fluorophenyl | 4-Methoxyphenyl | 16 | 32 |
| 2a | 4-Fluorophenyl | Phenylethynyl | 64 | >64 |
| 2b | 4-Fluorophenyl | (4-pyridyl)ethynyl | 16 | 32 |
| 3a | 4-Fluorophenyl | Morpholino | >64 | >64 |
| 3b | 4-Fluorophenyl | 4-Methylpiperazinyl | 8 | 16 |
| Fluconazole | - | - | 2 | 4 |
Potential Mechanism of Action
Quinolone-based antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[3] The synthesized 2,3-disubstituted quinoline derivatives may exert their antimicrobial effects through a similar mechanism. Further studies, such as enzyme inhibition assays and molecular docking, would be necessary to elucidate the precise mechanism of action.
Caption: Postulated mechanism of action for quinoline derivatives.
Conclusion
The synthetic pathways and protocols outlined in these application notes provide a robust starting point for the development of novel antimicrobial agents based on the this compound scaffold. By employing modern cross-coupling methodologies, a diverse library of compounds can be generated and screened for potent antimicrobial activity. The provided data and workflows offer a comprehensive guide for researchers aiming to explore this promising area of drug discovery.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Protocol for Regioselective Sonogashira Coupling with 2,3-Dibromoquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the regioselective Sonogashira cross-coupling reaction of 2,3-dibromoquinoline with terminal alkynes. The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp² and sp carbon atoms, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] Quinolines are a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize positions C2 and C3 opens avenues for creating novel molecular architectures. This protocol focuses on the preferential coupling at the C2 position, leveraging the differential reactivity of the two bromine substituents. Detailed experimental procedures, reaction conditions, and data presentation are provided to guide researchers in synthesizing 2-alkynyl-3-bromoquinoline intermediates, which are valuable for further elaboration in drug discovery programs.
Introduction and Principle
The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl or vinyl halide.[1] The reaction typically proceeds under mild conditions, tolerates a wide range of functional groups, and has become a cornerstone of modern organic synthesis.[3][4]
For dihalogenated substrates like this compound, regioselectivity is a key consideration. The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > OTf > Br > Cl.[1][3] When two identical halogens are present, as in this compound, the reaction site is often determined by the electronic properties of the carbon-halogen bond. The C2 position of the quinoline ring is more electron-deficient than the C3 position due to the inductive effect of the adjacent nitrogen atom. This increased electrophilicity at C2 facilitates the initial oxidative addition step to the palladium(0) catalyst, leading to preferential coupling at this site.
This protocol provides a robust method for achieving high regioselectivity in the Sonogashira coupling of this compound to yield 2-alkynyl-3-bromoquinolines as the major product.
Catalytic Cycle and Workflow
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.
-
Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[7]
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the Pd(0) catalyst.[3]
Caption: General Sonogashira Catalytic Cycle.
The experimental process follows a logical sequence from preparation to analysis.
Caption: Experimental workflow for Sonogashira coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a terminal alkyne with this compound.
3.1. Materials and Equipment
-
Substrates : this compound, Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne)
-
Catalysts : Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI)
-
Base : Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent : Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Equipment : Schlenk flask or round-bottom flask with condenser, magnetic stirrer/hotplate, inert gas line (Nitrogen or Argon), standard laboratory glassware, silica gel for chromatography.
3.2. Reaction Procedure
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., THF), the terminal alkyne (1.1-1.2 eq), and the amine base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10 minutes. For robust removal of oxygen, the mixture can be subjected to three freeze-pump-thaw cycles or sparged with an inert gas for 15-20 minutes.[6]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and the copper(I) iodide co-catalyst (0.02-0.05 eq) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and filter through a pad of Celite® to remove catalyst residues.[3]
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-3-bromoquinoline.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions and provide examples of expected outcomes.
Table 1: Typical Sonogashira Reaction Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | Starting material. |
| Alkyne | Terminal Alkyne (1.1 - 1.2 eq) | Excess alkyne is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 - 5 mol%) | Other Pd(0) or Pd(II) sources can be used, such as Pd(PPh₃)₄.[1][5] |
| Copper Co-catalyst | CuI (2 - 5 mol%) | Essential for activating the alkyne; copper-free variations exist but may require different conditions.[1] |
| Base | Triethylamine (TEA) (2.0 - 3.0 eq) | Acts as a solvent and neutralizes the HBr byproduct.[6] |
| Solvent | Anhydrous THF or DMF | Solvent must be dry and deoxygenated for optimal catalyst performance.[6] |
| Temperature | Room Temperature to 80 °C | Aryl bromides often require heating to achieve a reasonable reaction rate.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst.[6] |
Table 2: Substrate Scope and Expected Regioselectivity
| Entry | Alkyne (R') | Major Product | Expected Yield |
| 1 | Phenylacetylene | 3-Bromo-2-(phenylethynyl)quinoline | Good to High |
| 2 | 1-Hexyne | 3-Bromo-2-(hex-1-yn-1-yl)quinoline | Good to High |
| 3 | Trimethylsilylacetylene | 3-Bromo-2-((trimethylsilyl)ethynyl)quinoline | Good to High |
| 4 | 4-Methoxyphenylacetylene | 3-Bromo-2-((4-methoxyphenyl)ethynyl)quinoline | Good to High |
Note: Yields are dependent on specific reaction optimization. The primary product is consistently the result of coupling at the C2 position.
Caption: Regioselectivity of the Sonogashira coupling.
Applications in Drug Development
The 2-alkynyl-3-bromoquinoline products are versatile synthetic intermediates. The remaining bromine atom at the C3 position can be used as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or other transformations. This allows for the rapid construction of complex, densely functionalized quinoline libraries, which are of significant interest in the discovery of new therapeutic agents, including kinase inhibitors and anti-viral compounds.[8][9] The alkyne moiety itself can participate in further reactions such as click chemistry, cyclizations, or reductions, enhancing the molecular diversity accessible from this protocol.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 9. EP2427434B1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
Application Notes and Protocols: Heck Reaction Conditions for 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical and materials science fields, for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Heck reaction specifically involving 2,3-dibromoquinoline, a versatile heterocyclic building block.
The presence of two bromine atoms on the quinoline scaffold at positions 2 and 3 presents a unique challenge and opportunity for selective functionalization. The regioselectivity of the Heck reaction on this substrate is a critical consideration, as the coupling can potentially occur at either the C-2 or C-3 position. Generally, in palladium-catalyzed cross-coupling reactions of dihaloquinolines, the C-3 position is more reactive than the C-2 position. This preferential reactivity allows for the selective synthesis of 3-alkenyl-2-bromoquinolines, which can serve as valuable intermediates for further diversification through subsequent cross-coupling reactions at the remaining C-2 position.
These application notes will provide an overview of typical reaction conditions, a detailed experimental protocol for a representative reaction, and a summary of expected outcomes based on analogous reactions with similar substrates.
Quantitative Data Summary
While specific quantitative data for a wide range of Heck reactions on this compound is not extensively documented in a single source, the following tables summarize typical conditions and expected yields based on reactions with closely related substrates, such as 3-bromoquinoline and other dihaloheterocycles. These tables serve as a guide for reaction optimization.
Table 1: Typical Reaction Conditions for Mono-Heck Vinylation of Dihaloquinolines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMA | 120 | 18 | 65-80 |
| 3 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 24 | 75-90 |
| 4 | Styrene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-95 |
Table 2: Influence of Reaction Parameters on Regioselectivity (C-3 vs. C-2)
| Parameter | Condition favoring C-3 selectivity | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Steric hindrance around the palladium center can favor oxidative addition at the less hindered C-3 position. |
| Temperature | Lower temperatures (e.g., 80-100 °C) | May enhance the kinetic selectivity for the more reactive C-3 position. |
| Reaction Time | Shorter reaction times | Minimizes the potential for competing reactions at the less reactive C-2 position. |
Experimental Protocols
This section provides a detailed methodology for a representative Heck reaction of this compound with styrene, aimed at the selective synthesis of 2-bromo-3-styrylquinoline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (287 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture at room temperature until the solids dissolve.
-
Add triethylamine (0.28 mL, 2.0 mmol) and styrene (0.14 mL, 1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-bromo-3-styrylquinoline.
Mandatory Visualizations
Caption: Experimental workflow for the Heck reaction of this compound.
References
Derivatization of 2,3-Dibromoquinoline for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic derivatization of the quinoline ring is a key approach for the discovery of novel therapeutic agents. Among the various quinoline precursors, 2,3-dibromoquinoline offers a versatile platform for the synthesis of diverse compound libraries through selective functionalization at the 2- and 3-positions. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on palladium-catalyzed cross-coupling reactions, and summarizes the biological activities of the resulting derivatives.
Key Derivatization Strategies
The bromine atoms at the C2 and C3 positions of the quinoline ring serve as excellent handles for introducing a variety of substituents using modern cross-coupling methodologies. The differential reactivity of these positions can, in some cases, allow for selective or sequential functionalization. The most prominent and versatile methods for the derivatization of this compound are palladium-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[4][5] By coupling this compound with various boronic acids or their esters, a diverse library of 2,3-disubstituted quinolines can be generated.
2. Sonogashira Coupling: This method facilitates the formation of carbon-carbon triple bonds by coupling terminal alkynes with aryl or vinyl halides.[6][7] The Sonogashira reaction on this compound allows for the synthesis of quinolines bearing alkynyl moieties, which can serve as key intermediates for further transformations or as pharmacophoric elements themselves.
Experimental Workflow
The general workflow for the derivatization of this compound and subsequent biological evaluation is outlined below.
Experimental Protocols
The following are detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Sonogashira coupling reactions. These protocols are based on established methodologies and may require optimization for specific substrates.
Protocol 1: Synthesis of 2,3-Diarylquinolines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-diarylquinoline derivative.[8]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of 2,3-Dialkynylquinolines via Sonogashira Coupling
This protocol provides a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 mmol).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol) and copper(I) iodide (0.10 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add anhydrous THF or DMF (10 mL) and triethylamine or diisopropylamine (5.0 mmol) via syringe.
-
Add the terminal alkyne (2.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,3-dialkynylquinoline derivative.[9]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Activities and Quantitative Data
Derivatives of 2,3-disubstituted quinolines have demonstrated significant potential in medicinal chemistry, particularly as anticancer agents. Their biological activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and migration.
Antiproliferative Activity
Numerous studies have reported the antiproliferative effects of 2,3-diarylquinoline derivatives against a panel of human cancer cell lines. The table below summarizes some of the reported GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values.
| Compound ID | R² Substituent | R³ Substituent | Cell Line | Activity (µM) | Reference |
| 1a | 4-(2-(piperidin-1-yl)ethoxy)phenyl | 4-(2-(piperidin-1-yl)ethoxy)phenyl | Hep 3B | GI₅₀ = 0.71 | [10] |
| H1299 | GI₅₀ = 1.46 | [10] | |||
| MDA-MB-231 | GI₅₀ = 0.72 | [10] | |||
| 2b | 4-Methoxyphenyl | 4-Methoxyphenyl | Hep G2 | GI₅₀ > 100 | [10] |
| 3c | 4-Fluorophenyl | 4-Fluorophenyl | Hep 3B | GI₅₀ = 3.32 | [10] |
| 4d | Phenyl | Phenyl | PC3 | IC₅₀ = 31.37 | [1] |
| 5e | 3,4-Methylenedioxyphenyl | 3,4-Methylenedioxyphenyl | HeLa | IC₅₀ = 8.3 | [1] |
Note: The numbering of compounds is for illustrative purposes within this document.
Signaling Pathways
The anticancer activity of many quinoline derivatives is linked to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. Two such pathways that are frequently dysregulated in cancer and are targeted by quinoline-based inhibitors are the PI3K/Akt and Src kinase pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[11] Its aberrant activation is a common feature in many cancers, making it an attractive target for drug development.[12] Certain quinoline derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[13][14][15]
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, proliferation, and survival.[16] Overexpression or constitutive activation of Src is frequently observed in various cancers and is associated with metastasis and poor prognosis.[17][18] Several classes of quinoline derivatives have been identified as potent inhibitors of Src kinase.[3]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of 2,3-disubstituted quinoline derivatives with significant potential in medicinal chemistry. The palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions provide efficient and modular approaches to generate diverse chemical libraries for biological screening. The resulting compounds have shown promising antiproliferative activities, often through the inhibition of key signaling pathways such as the PI3K/Akt and Src kinase pathways. The protocols and data presented herein serve as a guide for researchers in the design, synthesis, and evaluation of novel quinoline-based therapeutic agents. Further exploration of the structure-activity relationships of these derivatives will be crucial for the development of more potent and selective drug candidates.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Src kinase activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,3-Dibromoquinoline in Materials Science: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromoquinoline is a versatile heterocyclic building block that holds significant promise in the field of materials science. Its di-bromo functionality at the 2 and 3 positions of the quinoline core allows for sequential and site-selective functionalization through various cross-coupling reactions. This enables the synthesis of a diverse array of novel organic materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of advanced materials.
Application Notes
Organic Light-Emitting Diodes (OLEDs)
This compound serves as a key precursor for the synthesis of emissive and charge-transport materials in OLEDs. The introduction of various aromatic and heteroaromatic substituents at the 2- and 3-positions via Suzuki-Miyaura or Sonogashira cross-coupling reactions allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for achieving efficient charge injection, transport, and recombination, leading to high-performance OLED devices.
Derivatives of this compound, such as 2,3-diarylquinolines, can be designed to exhibit strong fluorescence or phosphorescence in the solid state, making them suitable as emitters in the emissive layer (EML) of an OLED. The quinoline moiety itself is an electron-deficient system, which can be beneficial for developing electron-transporting materials (ETMs) or host materials for phosphorescent emitters.
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, this compound is a valuable starting material for constructing donor-acceptor (D-A) type molecules and polymers. The electron-withdrawing nature of the quinoline core makes it an excellent acceptor unit. By coupling electron-donating moieties to the 2- and 3-positions, novel D-A materials with tailored intramolecular charge transfer (ICT) characteristics can be synthesized.
The energy levels and bandgap of these materials can be precisely controlled through the choice of donor and acceptor strengths, as well as the nature of the π-conjugated bridge. This control is essential for optimizing the absorption of the solar spectrum, facilitating efficient exciton dissociation, and ensuring effective charge transport to the electrodes, ultimately leading to higher power conversion efficiencies (PCE) in OSCs.
Chemical Sensors
The quinoline scaffold is a well-known fluorophore and chromophore, making its derivatives excellent candidates for chemical sensors. Functionalization of this compound with specific recognition moieties (e.g., chelating agents) can lead to highly selective and sensitive fluorescent or colorimetric sensors for metal ions, anions, and other small molecules.
The sensing mechanism often relies on the modulation of the photophysical properties of the quinoline core upon binding of the analyte. This can manifest as a change in fluorescence intensity ("turn-on" or "turn-off"), a shift in the emission wavelength, or a visible color change. The ability to introduce two different functional groups at the 2- and 3-positions of the quinoline ring allows for the design of sophisticated sensors with enhanced binding affinity and selectivity. For instance, a quinoline-based fluorescent chemosensor has been developed for the selective detection of Fe³⁺ ions.[1]
Data Presentation
Table 1: Performance of Representative 2,3-Disubstituted Quinoline Derivatives in OLEDs
| Emitter/Host Material | Device Structure | EQE_max (%) | Luminance_max (cd/m²) | CIE (x, y) | Reference |
| Ir(III) complex with 2-(biphenyl-3-yl)quinoline ligand | Not Specified | 10.9 | 21,600 | (0.63, 0.32) | [1] |
| Quinoline/Carbazole Exciplex | ITO/HATCN/TAPC/CBP/EML/Bphen/LiF/Al | ~5.0 | >10,000 | (0.44, 0.48) | Theoretical Study[2] |
Note: Data for OLEDs specifically derived from this compound is limited in publicly available literature. The table presents data for functionally similar 2,3-disubstituted quinoline derivatives to illustrate the potential of this class of materials.
Table 2: Photovoltaic Performance of Representative Donor-Acceptor Materials Based on Quinoline Derivatives
| Donor-Acceptor System | Device Architecture | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Quinoline-Fluorene System | BHJ | Not Specified | Not Specified | Not Specified | 0.25 | [3] |
| Quinoxaline-2,3-dione Derivatives | DSSC | 0.58 - 0.64 | 1.83 - 2.54 | 0.65 - 0.70 | 0.72 - 1.18 | [4] |
Table 3: Sensing Performance of a Representative Quinoline-Based Fluorescent Sensor
| Sensor | Analyte | Detection Limit | Quenching Constant (K_sv) | Sensing Mechanism | Reference |
| Quinoline Derivative | Fe³⁺ | 8.67 x 10⁻⁵ M | 4.28 x 10² M⁻¹ | Fluorescence Quenching | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diarylquinolines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2,3-diarylquinoline.
Protocol 2: Synthesis of 2,3-Bis(alkynyl)quinolines via Sonogashira Cross-Coupling
This protocol outlines a general method for the palladium/copper-catalyzed Sonogashira cross-coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (2.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), degassed
-
Toluene or THF, degassed
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add degassed toluene (10 mL) and degassed triethylamine (5 mL).
-
Add the terminal alkyne (2.5 mmol) to the mixture via syringe.
-
Heat the reaction mixture to 70-80 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,3-bis(alkynyl)quinoline.
Mandatory Visualization
Caption: Synthetic pathways from this compound to functional materials and their applications.
Caption: General experimental workflow for fabricating a solution-processed OLED device.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application | Trends in Sciences [tis.wu.ac.th]
Application Notes and Protocols for the Synthesis of 2,3-Disubstituted Quinolines
Introduction
Quinolines and their derivatives are a critical class of heterocyclic compounds widely prevalent in medicinal chemistry and materials science. Specifically, 2,3-disubstituted quinolines are key structural motifs in numerous pharmacologically active agents, exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatile applications of these compounds necessitate efficient and robust synthetic methodologies. This document provides detailed application notes and experimental protocols for several key methods for the synthesis of 2,3-disubstituted quinolines, targeting researchers, scientists, and professionals in drug development. The protocols covered include both classical named reactions and modern catalytic approaches.
Synthetic Strategies Overview
The synthesis of 2,3-disubstituted quinolines can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed reactions.
-
Classical Methods: These well-established reactions, such as the Friedländer synthesis, often involve the condensation of anilines or related precursors with carbonyl compounds under acidic or basic conditions.[2][3]
-
Modern Catalytic Methods: These approaches utilize transition metals like palladium and ruthenium to catalyze the construction of the quinoline core, often with high efficiency and functional group tolerance.[1][4][5] These methods can include multi-component reactions, providing a step-efficient route to complex quinoline derivatives.[4][5]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods of synthesizing 2,3-disubstituted quinolines, allowing for easy comparison of their efficiencies and reaction conditions.
| Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Friedländer Synthesis | o-Aminobenzyl alcohol, Ketones with active methylene | KOH | DMSO | 80 | 7 | High | [6] |
| Ruthenium-Catalyzed Coupling | Anilines, Aldehydes, Allylamines | (PCy3)2(CO)RuHCl | - | - | - | Up to 56 | [4][5] |
| Palladium-Catalyzed Annulation | o-Vinylanilines, Alkynes | PdCl2, PPh3, Cu(TFA)2·xH2O, PivOH | MeCN/DMSO | 80 | - | Up to 86 | [1] |
| Domino Michael-SNAr Approach | tert-Butyl 2-fluoro-5-nitrobenzoylacetate, Pre-formed imines | - | - | RT | - | - | [7] |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Strong base (e.g., KOH) | - | - | - | - | [8] |
| Microwave-Assisted Synthesis | Formyl-quinoline derivatives, Primary heterocyclic amines, 1,3-Diketones | None (Catalyst-free) | DMF | 125-135 | 8-20 min | - | [9][10] |
Experimental Protocols
Protocol 1: Indirect Friedländer Synthesis of 2,3-Disubstituted Quinolines
This protocol describes a base-mediated indirect Friedländer reaction using o-aminobenzyl alcohol and a ketone with an active methylene group.[6]
Materials:
-
o-Aminobenzyl alcohol
-
Substituted ketone (e.g., ethyl acetoacetate)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the ketone (1.0 equiv., 0.6 mmol) in DMSO (1.0 mL), add o-aminobenzyl alcohol (1.2 equiv.) and KOH (1.0 equiv., 0.6 mmol).
-
Heat the reaction mixture at 80 °C for 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted quinoline.
Protocol 2: Ruthenium-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Quinolines
This protocol outlines a step-efficient synthesis of 2,3-disubstituted quinolines from anilines, aldehydes, and allylamines using a ruthenium catalyst.[4][5]
Materials:
-
Substituted aniline (e.g., 3,5-dimethoxyaniline)
-
Aryl-substituted aldehyde (e.g., 4-methoxybenzaldehyde)
-
Triallylamine
-
(PCy3)2(CO)RuHCl catalyst
-
Toluene
Procedure:
-
In a reaction vessel, combine the aniline (1.0 equiv.), aldehyde (1.0 equiv.), triallylamine (1.0 equiv.), and the Ru-H complex catalyst (e.g., 5 mol%).
-
Add the solvent (e.g., toluene) and heat the mixture under an inert atmosphere.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 2,3-disubstituted quinoline product.
Protocol 3: Palladium-Catalyzed Oxidative Annulation for Quinoline Synthesis
This protocol describes the synthesis of 2,3-disubstituted quinolines via a palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as the oxidant.[1]
Materials:
-
o-Vinylaniline derivative
-
Alkyne derivative
-
Palladium(II) chloride (PdCl2)
-
Triphenylphosphine (PPh3)
-
Copper(II) trifluoroacetate (Cu(TFA)2·xH2O)
-
Pivalic acid (PivOH)
-
Acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (O2) balloon
Procedure:
-
To a reaction tube, add the o-vinylaniline (1.0 equiv.), alkyne (1.2 equiv.), PdCl2 (5 mol%), PPh3 (10 mol%), Cu(TFA)2·xH2O (1.0 equiv.), and PivOH (0.5 equiv.).
-
Add a mixture of MeCN and DMSO as the solvent.
-
Purge the tube with oxygen and maintain an O2 atmosphere using a balloon.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the 2,3-disubstituted quinoline.
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of 2,3-disubstituted quinolines.
Caption: General workflow for the Friedländer synthesis of quinolines.
Caption: General workflow for modern catalytic synthesis of quinolines.
References
- 1. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iipseries.org [iipseries.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Microwave-assisted synthesis of diversely substituted quinoline-based " by Daniel Insuasty, Rodrigo Abonia et al. [digitalcommons.unf.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the synthesis of 2,3-dibromoquinoline. The following sections offer detailed experimental considerations, address potential issues, and provide structured data to guide your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main difficulties in the synthesis of this compound revolve around regioselectivity and the inertness of the quinoline core to certain reactions. Key challenges include:
-
Poor Regioselectivity: Direct electrophilic bromination of quinoline typically yields a mixture of isomers, with substitution favored on the benzene ring (positions 5 and 8). Achieving substitution at the 2 and 3 positions is not straightforward.[1]
-
Over-bromination: The reaction conditions required to introduce a second bromine atom may lead to the formation of tri- or polybrominated quinolines, complicating purification.
-
Harsh Reaction Conditions: The pyridine ring is electron-deficient, making electrophilic substitution difficult. Forcing conditions can lead to low yields and decomposition.
-
Purification Difficulties: Separating the desired this compound from starting materials, isomeric byproducts, and over-brominated products can be challenging due to similar polarities.
Q2: Which synthetic routes are most promising for obtaining this compound?
A2: While a direct, high-yield synthesis is not widely reported, plausible routes involve the bromination of pre-functionalized quinolines. The most logical precursors would be 3-bromoquinoline or 2(1H)-quinolone. The Sandmeyer reaction, converting an amino group to a bromide, is another viable strategy.[1][2]
Q3: How can I improve the regioselectivity of the bromination reaction?
A3: To enhance the regioselectivity for the desired 2,3-disubstitution pattern, consider the following:
-
Choice of Starting Material: Starting with a molecule that already has a substituent at the 2 or 3 position is the most effective strategy.
-
Protecting/Directing Groups: While not extensively documented for this specific product, the use of protecting groups on the nitrogen or other parts of the molecule can influence the position of substitution.
-
Reaction Conditions: Fine-tuning the solvent, temperature, and brominating agent is crucial. For instance, using N-Bromosuccinimide (NBS) can sometimes offer milder conditions and different selectivity compared to molecular bromine (Br₂).[3][4]
Q4: What is the most effective method for purifying this compound from its isomers?
A4: The separation of isomeric bromoquinolines typically relies on chromatographic techniques.
-
Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient elution using a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.
-
Recrystallization: If a suitable solvent system can be found where the solubility of the isomers differs significantly, recrystallization can be a highly effective and scalable purification method. For example, bromoquinoline hydrobromide salts can sometimes be purified by recrystallization from a water/alcohol mixture.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Reaction temperature is too low. 2. Insufficiently reactive brominating agent. 3. Deactivated starting material. | 1. Gradually increase the reaction temperature and monitor by TLC. 2. Consider a more reactive brominating agent or the addition of a catalyst. 3. Ensure the purity of the starting material. |
| Formation of Multiple Products (Isomers) | 1. Lack of regiochemical control in the bromination step. 2. Reaction conditions are too harsh, leading to a loss of selectivity. | 1. Use a starting material that directs bromination to the desired position (e.g., 3-bromoquinoline). 2. Employ a milder brominating agent (e.g., NBS instead of Br₂). 3. Conduct the reaction at a lower temperature to improve selectivity. |
| Over-bromination (Tri- or Poly-brominated Products) | 1. Excess of the brominating agent. 2. Reaction time is too long. | 1. Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.1 equivalents). 2. Add the brominating agent slowly to the reaction mixture. 3. Monitor the reaction closely by TLC and quench it once the desired product is maximized. |
| Product Degradation | 1. The product is unstable under the reaction conditions (e.g., strong acid). 2. The product is sensitive to the workup procedure. | 1. Attempt the reaction under neutral or milder acidic conditions if possible. 2. Use a neutral workup procedure, for example, washing with a mild sodium bicarbonate solution. 3. If degradation occurs on silica gel, consider using a different stationary phase like neutral alumina for chromatography. |
Experimental Protocols
Method 1: Bromination of 3-Bromoquinoline (Hypothetical)
This method proposes the direct bromination of 3-bromoquinoline. The challenge lies in forcing the second bromine atom onto the electron-deficient pyridine ring at the 2-position.
Reaction Scheme:
3-Bromoquinoline + Br₂ → this compound
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-bromoquinoline (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent like carbon tetrachloride).
-
Reagent Addition: Slowly add a solution of molecular bromine (1.1 eq.) in the same solvent to the reaction mixture at room temperature with stirring. An iron catalyst (e.g., iron filings) may be required.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, carefully pour the reaction mixture onto ice. Neutralize with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane). The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Method 2: Synthesis from 2,3-Diaminoquinoline via Sandmeyer Reaction (Hypothetical)
This multi-step approach involves the conversion of amino groups to bromo groups. This method offers high regioselectivity if the diamino precursor is available.
Reaction Scheme:
2,3-Diaminoquinoline → Diazonium Salt → this compound
Procedure:
-
Diazotization: Dissolve 2,3-diaminoquinoline (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (2.2 eq.) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the bis(diazonium) salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (2.5 eq.) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of various bromoquinolines to provide a comparative context for optimizing the synthesis of this compound.
Table 1: Comparison of Bromination Conditions for Quinolines
| Starting Material | Brominating Agent | Solvent/Acid | Temperature | Product(s) | Yield (%) |
| Quinoline | Br₂ (gas phase) | - | 300 °C | 3-Bromoquinoline | - |
| Quinoline | NBS | H₂SO₄ | Room Temp | 5-Bromoquinoline | - |
| 8-Hydroxyquinoline | Br₂ (2.1 eq.) | CHCl₃ | Room Temp | 5,7-Dibromo-8-hydroxyquinoline | 90% |
| 1,2,3,4-Tetrahydroquinoline | NBS (5.0 eq.) | CHCl₃ | Room Temp | Polybromoquinolines | Moderate to High |
Data compiled from related literature for illustrative purposes.[1][3][6]
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,3-Dibromoquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2,3-dibromoquinoline. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities in crude this compound may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include quinoline or partially brominated quinolines.
-
Over-brominated Products: Formation of tri- or tetra-brominated quinolines can occur if the reaction is not carefully controlled.
-
Other Isomers: Synthesis may sometimes yield other dibromoquinoline isomers.
-
Byproducts from Synthesis: The nature of these impurities is highly dependent on the specific synthetic method employed.
Q2: What are the recommended purification techniques for this compound?
The two primary and most effective methods for purifying crude this compound are:
-
Recrystallization: This is a good first-line technique, especially for removing less polar or more soluble impurities.
-
Column Chromatography: This method is highly effective for separating compounds with similar polarities, such as isomeric impurities or over-brominated byproducts.
Q3: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen with small amounts of the crude product is recommended. Based on the purification of other brominated quinolines, promising solvent systems include:
-
Ethanol/Water
-
Ethyl Acetate/Hexane[1]
-
Toluene
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" can occur if the solution is too concentrated or cools too quickly. To resolve this:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to dilute the solution.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
If the problem persists, consider a different solvent system.[1]
Q5: I'm seeing streaking or tailing of my compound on the TLC plate during chromatography. How can I fix this?
Streaking of basic compounds like quinolines on silica gel is often due to interaction with acidic silanol groups. To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (0.1-1%), into your eluent system.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1]2. Evaporate some of the solvent to increase the concentration and cool again.[1] |
| Low yield of crystals | The compound is too soluble in the chosen solvent at low temperatures. | 1. Ensure the solution is cooled for a sufficient amount of time in an ice bath.2. Concentrate the mother liquor to obtain a second crop of crystals.3. Re-evaluate your choice of solvent or solvent mixture. |
| Crystals are colored or appear impure | Impurities are co-crystallizing with the product. | 1. If the impurities are insoluble, perform a hot filtration step before cooling.2. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The polarity of the eluent is not optimal. | Systematically test different solvent ratios (e.g., varying ratios of ethyl acetate in hexane) to achieve a good separation of your target compound from impurities (an Rf of 0.2-0.4 is often ideal).[2] |
| The compound runs too fast (high Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane in an ethyl acetate/hexane mixture). |
| The compound does not move from the baseline (low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate in an ethyl acetate/hexane mixture). |
| Co-elution of impurities with the product | The chosen solvent system does not provide sufficient resolution. | 1. Use a shallower solvent gradient during elution.2. Try a different stationary phase, such as alumina.[2] |
Quantitative Data Summary
The following table summarizes representative data for the purification of bromoquinolines. Note that the exact values for this compound may vary depending on the nature and amount of impurities in the crude material.
| Purification Method | Initial Purity (Typical) | Final Purity (Achievable) | Typical Yield | Notes |
| Recrystallization (e.g., Ethanol/Water) | ~85% | >95% | 60-80% | Effective for removing impurities with significantly different solubilities.[2] |
| Column Chromatography (e.g., Ethyl Acetate/Hexane) | ~85% | >98% | 50-70% | Excellent for separating isomeric and other closely related impurities.[2] |
| Recrystallization followed by Column Chromatography | ~85% | >99% | 40-60% | Recommended for achieving very high purity.[2] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol is based on methods used for other brominated quinolines and should be optimized for this compound.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to just dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general procedure and the eluent system should be optimized by thin-layer chromatography (TLC) first.
-
Eluent Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to obtain an Rf value of ~0.2-0.4 for this compound.[2]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a glass column and allow it to pack, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[2]
-
Elution: Carefully add the eluent to the column and apply gentle pressure to begin elution. Collect fractions in test tubes.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Visualizations
Caption: Workflow for Recrystallization of this compound.
Caption: Troubleshooting Logic for Purification Issues.
References
Overcoming poor regioselectivity in 2,3-Dibromoquinoline reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in reactions involving 2,3-dibromoquinoline.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor regioselectivity in my cross-coupling reaction with this compound? I'm getting a mixture of 2- and 3-substituted products.
A1: Poor regioselectivity is a common challenge with this compound. The two bromine atoms exhibit different reactivity profiles primarily due to electronic effects. The C2 position is more electron-deficient because of its proximity to the nitrogen atom, making it inherently more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. Consequently, reactions often favor substitution at the C2 position. Achieving high selectivity for either C2 or C3 requires careful optimization of reaction conditions.
Key factors that influence regioselectivity include:
-
Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand on the metal catalyst are critical.[1]
-
Reaction Conditions: Parameters such as solvent, base, temperature, and reaction time can significantly alter the regiochemical outcome.[1]
-
Substrate Control: The nature of the coupling partner can also influence the site of reaction.
Q2: How can I selectively functionalize the C2 position while leaving the C3-bromo group intact?
A2: Selective functionalization at the C2 position is generally more straightforward due to its higher intrinsic reactivity. To favor C2 substitution, you should choose conditions that exploit this electronic difference.
Troubleshooting Strategies:
-
Use Standard Catalyst Systems: Catalyst systems like Pd(PPh₃)₄ are often sufficient for selective C2 coupling.
-
Control Stoichiometry: Use a slight excess (1.0 - 1.2 equivalents) of your coupling partner to promote mono-substitution.
-
Moderate Reaction Temperatures: Running the reaction at a moderate temperature (e.g., 80-90 °C) can often provide high selectivity for the more reactive C2 position.
Q3: I need to functionalize the C3 position selectively. What strategies can I employ to overcome the preference for C2 reactivity?
A3: Achieving C3 selectivity is more challenging and requires conditions that either sterically hinder the C2 position or enhance the relative reactivity of the C3 position.
Troubleshooting Strategies:
-
Employ Bulky Ligands: The use of sterically demanding, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can sterically block the C2 position, thereby directing the catalyst to the C3 position.[2]
-
Utilize Nickel Catalysis: In some cases, nickel catalysts have demonstrated a different regiochemical preference compared to palladium, selectively functionalizing the C3 position.[1]
-
Sequential Coupling: A reliable, albeit longer, approach is a two-step process. First, perform a selective coupling at the C2 position. Isolate the 2-substituted-3-bromoquinoline intermediate. Then, subject this intermediate to a second, distinct cross-coupling reaction to functionalize the C3 position.
Q4: My Suzuki-Miyaura coupling reaction is suffering from low yield and significant debromination. What are the potential causes and solutions?
A4: Low yields and the formation of debrominated quinoline are common side reactions, especially when forcing conditions are required.
Potential Causes:
-
Catalyst Deactivation: The active Pd(0) catalyst may be unstable or poisoned.
-
Base and Solvent Incompatibility: The choice of base and solvent can promote protodeboronation of the boronic acid or hydrodehalogenation of the quinoline.[2][3]
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition and side reactions.[2]
Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low product yield.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling for Regioselectivity
This table summarizes the effect of different parameters on the regioselectivity and common side reactions in Suzuki-Miyaura couplings with this compound.
| Parameter | Condition Favoring C2-Substitution | Condition Favoring C3-Substitution | Effect on Side Reactions |
| Ligand | PPh₃ | Bulky, electron-rich (e.g., SPhos, XPhos)[2] | Bulky ligands can reduce the rate of debromination.[2] |
| Catalyst | Palladium (e.g., Pd(OAc)₂) | Nickel (e.g., NiCl₂(dppp))[1] | Choice of metal can significantly alter side product profile. |
| Base | Weaker base (e.g., Na₂CO₃) | Stronger, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃) | Strong bases can increase debromination if not optimized. |
| Temperature | Moderate (80-90 °C) | Higher (100-110 °C) | Higher temperatures increase the risk of debromination and homocoupling.[2] |
| Boron Source | Boronic Acid | Boronic Acid Pinacol Ester | Pinacol esters are more stable, reducing protodeboronation and homocoupling.[2] |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position
Reaction: this compound with Phenylboronic Acid
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.1 equiv.), and powdered K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-phenyl-3-bromoquinoline.
Workflow for Optimizing Regioselective Coupling
Caption: General experimental workflow for optimizing regioselectivity.
Factors Influencing Regioselectivity
The outcome of reactions on this compound is a delicate balance of several interconnected factors. Understanding these relationships is key to designing a successful and selective transformation.
Caption: Key factors controlling regioselective functionalization.
References
Technical Support Center: Synthesis of 2,3-Dibromoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-dibromoquinoline. Our aim is to help you overcome common experimental challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the primary challenges?
A common approach to synthesizing this compound involves the direct bromination of quinoline or a substituted quinoline precursor. Key challenges include controlling the regioselectivity of the bromination to favor substitution at the 2 and 3 positions, preventing over-bromination which leads to tri- or poly-brominated products, and managing the formation of tar-like byproducts under harsh reaction conditions.[1] The reaction temperature and the choice of brominating agent are critical parameters to control the outcome.[2]
Q2: My reaction is producing a mixture of monobromo- and dibromoquinoline isomers. How can I improve the selectivity for this compound?
Achieving high regioselectivity is a significant challenge. The formation of a mixture of isomers, including bromination on the benzene ring, is a common issue.[3][4] To enhance the selectivity for the desired 2,3-dibromo product, consider the following strategies:
-
Control of Stoichiometry: Carefully control the molar equivalents of the brominating agent. Using a significant excess of bromine is likely to lead to over-bromination and a complex mixture of products.[5]
-
Temperature Management: The temperature at which bromination occurs can influence the position of substitution. Gas-phase bromination of quinoline, for instance, yields 3-bromoquinoline at 300°C and 2-bromoquinoline at 450-500°C, suggesting that temperature is a key factor in directing substitution.[2] For solution-phase reactions, conducting the reaction at lower temperatures may improve selectivity.
-
Choice of Starting Material: Employing a precursor with activating or directing groups can enhance selectivity for the desired positions.
Q3: I am observing a significant amount of over-brominated byproducts in my crude product. How can this be minimized?
The formation of di- and tri-brominated quinolines is a frequent side reaction when using potent brominating agents or excess reagent.[1][5] To minimize over-bromination:
-
Limit the Equivalents of Brominating Agent: Use a stoichiometric amount or only a slight excess of the brominating agent. It is advisable to add the brominating agent portion-wise to the reaction mixture to maintain better control.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the desired product is the major component. Prolonged reaction times can increase the likelihood of multiple brominations.
Q4: My reaction mixture has formed a dark, tarry substance. What causes this and how can I prevent it?
Tar formation is often a result of harsh reaction conditions, such as high temperatures or strong acidic environments, which can cause polymerization of the starting material or intermediates.[1] To mitigate tar formation:
-
Moderate Reaction Conditions: If possible, use milder brominating agents and avoid excessively high temperatures.
-
Solvent Choice: Ensure that the starting material and intermediates are sufficiently soluble in the chosen solvent to prevent localized overheating and decomposition.
Q5: What are the recommended methods for purifying crude this compound?
Purification can be challenging due to the presence of isomeric byproducts with similar polarities. A combination of techniques is often necessary:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating isomeric mixtures. A careful selection of the eluent system, often a gradient of non-polar and moderately polar solvents like hexanes and ethyl acetate, is crucial for achieving good separation.[1][6]
-
Recrystallization: If a suitable solvent system can be identified where the solubility of the desired product and impurities differs significantly, recrystallization can be an effective purification technique.[1]
-
Acid-Base Extraction: To remove non-basic impurities, the crude product can be dissolved in an organic solvent and washed with a dilute acid. The quinoline derivatives will move to the aqueous layer, which can then be basified to precipitate the purified compounds, which are subsequently extracted with an organic solvent. This method, however, will not separate isomeric bromoquinolines from each other.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Ensure the quality and reactivity of the brominating agent. |
| Formation of multiple side products. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product.- Adjust the stoichiometry of the reagents. | |
| Product loss during workup or purification. | - Optimize extraction and purification protocols to minimize losses. | |
| Mixture of Isomers | Poor regioselectivity of the bromination reaction. | - Screen different brominating agents (e.g., Br₂, NBS).- Modify the reaction temperature.- Consider using a quinoline derivative with directing groups as the starting material. |
| Over-bromination (Tri- or Poly-brominated Products) | Excess of brominating agent. | - Reduce the molar equivalents of the brominating agent.- Add the brominating agent slowly and in portions. |
| Prolonged reaction time. | - Monitor the reaction closely and quench it once the desired product is formed. | |
| Presence of Unreacted Starting Material | Insufficient amount of brominating agent. | - Increase the equivalents of the brominating agent slightly. |
| Reaction time is too short. | - Extend the reaction time, while monitoring for the formation of other byproducts. | |
| Tar Formation | Reaction conditions are too harsh. | - Lower the reaction temperature.- Use a milder brominating agent or a different solvent. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized protocol and may require optimization for specific substrates and scales.
Materials:
-
Quinoline or a suitable precursor
-
Brominating agent (e.g., molecular bromine, N-bromosuccinimide)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, acetic acid)
-
Quenching solution (e.g., saturated sodium thiosulfate, sodium bicarbonate)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolve the quinoline precursor (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add a solution of the brominating agent (2.0-2.2 eq.) in the same solvent to the reaction mixture via the dropping funnel.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching solution until the bromine color disappears.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting decision-making workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 2,3-Dibromoquinoline
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2,3-dibromoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the Suzuki coupling of this compound?
A1: In the Suzuki-Miyaura coupling of 2,3-dihaloquinolines, the reaction preferentially occurs at the C2 position. This selectivity is attributed to the higher electrophilicity of the C2 position, making it more susceptible to oxidative addition by the palladium catalyst. By carefully controlling the reaction conditions and stoichiometry of the boronic acid derivative, selective mono-arylation at the C2 position can be achieved.
Q2: How can I achieve selective mono-arylation at the C2 position?
A2: To favor mono-arylation at the C2 position, it is crucial to control the stoichiometry of the reagents. Using a slight excess (typically 1.1 to 1.5 equivalents) of the arylboronic acid is recommended. Lower reaction temperatures and shorter reaction times can also help to minimize the competing di-arylation. Monitoring the reaction progress closely by TLC or LC-MS is essential to stop the reaction once the desired mono-arylated product is predominantly formed.
Q3: What conditions favor the formation of the 2,3-diarylquinoline product?
A3: To achieve di-arylation, a larger excess of the arylboronic acid (typically 2.5 equivalents or more) is required. Higher reaction temperatures and longer reaction times are also generally necessary to drive the reaction to completion and substitute both bromine atoms. It is important to ensure that the catalyst remains active throughout the extended reaction time.
Q4: What are the most common side reactions to be aware of?
A4: Besides the formation of a mixture of mono- and di-arylated products, other common side reactions in Suzuki coupling include:
-
Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl byproduct. This can be minimized by ensuring an inert atmosphere and using highly active catalysts.
-
Dehalogenation: The replacement of a bromine atom with a hydrogen atom. This can be influenced by the choice of base and solvent.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, rendering it inactive. This is often promoted by aqueous basic conditions. Using boronic esters (e.g., pinacol esters) can increase stability.[1]
Q5: Which palladium catalyst and ligand system is a good starting point for this reaction?
A5: A common and effective catalyst system for Suzuki couplings of heteroaryl halides is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For challenging substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), can be highly effective.[2] Pd(PPh₃)₄ is also a widely used catalyst.[3] The choice of catalyst and ligand often requires screening to find the optimal combination for a specific substrate pairing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | 1. Inactive catalyst.2. Insufficiently degassed solvent.3. Inappropriate base or solvent.4. Low reaction temperature. | 1. Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst.2. Ensure thorough degassing of all solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).4. Increase the reaction temperature, potentially using microwave irradiation to accelerate the reaction. |
| Formation of a mixture of mono- and di-arylated products | 1. Incorrect stoichiometry of the boronic acid.2. Reaction time and temperature not optimized. | 1. For mono-arylation, use 1.1-1.5 equivalents of boronic acid. For di-arylation, use ≥ 2.5 equivalents.2. For mono-arylation, use lower temperatures and shorter reaction times. For di-arylation, use higher temperatures and longer reaction times. Monitor the reaction closely. |
| Significant amount of homocoupling byproduct | 1. Presence of oxygen.2. Inefficient catalyst system. | 1. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).2. Screen different palladium catalysts and ligands to find a more efficient system for the desired cross-coupling. |
| Dehalogenation of the starting material or product | 1. Choice of base and solvent.2. Presence of water in anhydrous reactions. | 1. Screen different bases. In some cases, using anhydrous conditions may suppress this side reaction.2. If anhydrous conditions are intended, ensure all reagents and solvents are thoroughly dried. |
| Poor recovery of the desired product after workup | 1. Product solubility issues.2. Difficulty in purification. | 1. Choose an appropriate solvent system for extraction based on the polarity of the product.2. Optimize the mobile phase for column chromatography to achieve good separation from byproducts and starting materials. |
Data Presentation: Comparative Reaction Conditions
The following tables provide a summary of representative Suzuki coupling conditions for dihaloarenes, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Conditions for Mono-arylation of Dihaloarenes
| Entry | Dihaloarene | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-dibromo-3-methylthiophene | Phenylboronic acid (1.1) | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O | 90 | 12 | ~60 |
| 2 | 2,4-dichloro-8-bromo-7-methoxy-quinoline | Arylboronic acid (1.1) | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | MeCN/H₂O | 80 | 2-12 | 86-95 |
Note: The data in this table is based on analogous substrates and should be adapted and optimized for this compound.
Table 2: Conditions for Di-arylation of Dihaloarenes
| Entry | Dihaloarene | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-dibromo-3-hexylthiophene | Various arylboronic acids (2.5) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 90 | - | Moderate to good |
| 2 | 2,5-dibromo-3-methylthiophene | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-dioxane/H₂O | 90 | 12 | ~55 |
Note: The data in this table is based on analogous substrates and should be adapted and optimized for this compound.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-arylation of this compound at the C2-Position
This protocol is a representative procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed and the desired mono-arylated product is the major component, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Di-arylation of this compound
This protocol is a representative procedure for synthesizing 2,3-diarylquinolines and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.5 mmol, 2.5 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Degassed 1,4-dioxane (10 mL)
-
Degassed water (2.5 mL)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the di-arylated product is maximized.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for a low-yielding Suzuki coupling reaction.
Caption: Reaction conditions influencing the selective mono- vs. di-arylation of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of 2,3-Dibromoquinoline production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2,3-dibromoquinoline. Our aim is to address common challenges and provide practical solutions to facilitate a smooth and efficient production process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of this compound?
A1: The synthesis of this compound can be approached through several pathways, primarily involving the bromination of a suitable quinoline precursor. Common starting materials include quinoline itself, 2-quinolone, or an amino-substituted quinoline. Direct bromination of quinoline often leads to a mixture of isomers, making regioselective control a significant challenge. A plausible route involves the diazotization of 3-amino-2-bromoquinoline followed by a Sandmeyer-type reaction, although this requires the synthesis of the specific amino-bromo precursor. Another approach is the direct bromination of 2-quinolone followed by conversion of the oxo group to a bromide.
Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?
A2: Scaling up the production of this compound presents several key challenges:
-
Reaction Exothermicity: Bromination reactions are often highly exothermic. Managing heat dissipation in large reactors is critical to prevent runaway reactions and the formation of undesirable byproducts.
-
Regioselectivity Control: Achieving selective bromination at the 2- and 3-positions on a large scale can be difficult, often resulting in a mixture of mono-, di-, and polybrominated isomers.
-
Solid Handling: The handling of solids, such as the starting materials and the final product, can be challenging in large-scale equipment, potentially leading to issues with charging, mixing, and discharging.
-
Purification: Separating the desired this compound from isomers and other impurities on a large scale can be complex and may require multiple recrystallization steps or large-scale chromatography, impacting overall yield and cost.
-
Corrosion: The use of bromine and acidic conditions can lead to the corrosion of standard manufacturing equipment, necessitating the use of specialized, corrosion-resistant reactors.
Q3: How can I improve the regioselectivity of the bromination reaction to favor the 2,3-isomer?
A3: Improving regioselectivity is a critical aspect of this compound synthesis. Key strategies include:
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better control over the reaction compared to molecular bromine (Br₂), reducing the formation of over-brominated products.
-
Reaction Conditions: Careful optimization of reaction temperature, solvent, and reaction time is crucial. Lower temperatures generally favor higher selectivity.
-
Substrate Control: Starting with a pre-functionalized quinoline, such as 2-quinolone or a protected aminoquinoline, can direct the bromination to the desired positions.
-
Catalyst Selection: The use of specific catalysts can influence the position of bromination.
Q4: What are the most effective methods for purifying crude this compound on a larger scale?
A4: Purification of this compound at scale requires robust methods to remove isomers and other impurities.
-
Recrystallization: This is often the most practical method for large-scale purification. A systematic solvent screening is recommended to identify a solvent or solvent system that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while impurities remain in solution or are insoluble at high temperatures.
-
Slurry Washing: Washing the crude product with a solvent in which the desired product is sparingly soluble can effectively remove more soluble impurities.
-
Column Chromatography: While less common for very large scales due to cost and solvent consumption, it can be a viable option for intermediate quantities or for achieving very high purity.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Impure starting materials. | 1. Use a fresh, high-purity brominating agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. 3. Ensure the starting quinoline derivative is pure by recrystallization or column chromatography. |
| Formation of Multiple Products (Isomers and Over-bromination) | 1. Harsh reaction conditions leading to loss of selectivity. 2. Excess brominating agent. 3. Highly activating substituents on the quinoline ring. | 1. Use a milder brominating agent (e.g., NBS). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. 4. Consider a protecting group strategy if highly activating groups are present. |
| Significant Tar Formation | 1. Excessively high reaction temperature. 2. Prolonged reaction time. 3. Strong acidic conditions causing polymerization. | 1. Maintain strict temperature control and ensure efficient heat dissipation. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider using a moderator or a less harsh acidic medium if possible. |
| Difficult Product Isolation/Purification | 1. "Oiling out" during recrystallization. 2. Co-crystallization of impurities. 3. Similar polarity of product and impurities. | 1. For "oiling out," reheat the solution, add more solvent, and allow for slower cooling. 2. Perform a pre-purification step like a slurry wash before recrystallization. 3. For challenging separations, explore different solvent systems for recrystallization or consider preparative chromatography with an alternative stationary phase (e.g., alumina). |
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinoline Bromination
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations |
| 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN | 0 | 24 h | - | Formation of a mixture of 5,7-dibromo- and 5-bromo-8-hydroxyquinoline.[1] |
| 8-Methoxyquinoline | Br₂ (1.1 eq) | CH₂Cl₂ | Room Temp | 48 h | 92 | Regioselective formation of 5-bromo-8-methoxyquinoline.[1] |
| 3-Aminoquinoline | NBS (1.05 eq) | - | - | - | - | Can lead to a mixture of isomers; protecting the amino group is a potential strategy to improve selectivity. |
| 2-Quinolone | PBr₅ | - | 160 | 2 h | 98 | For a similar system (quinoxaline-2,3-dione), this method yields the dibromo product in high yield.[2] |
Experimental Protocols
Protocol 1: General Procedure for Bromination of a Quinoline Derivative
This protocol is a general guideline and should be optimized for the specific quinoline starting material.
-
Reaction Setup: In a well-ventilated fume hood, dissolve the quinoline starting material (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., molecular bromine or NBS, 2.0-2.2 equiv for dibromination) in the same solvent to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: If an organic solvent was used, separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualization
References
Removal of impurities from 2,3-Dibromoquinoline reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the removal of impurities from 2,3-dibromoquinoline reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound can result in several impurities, primarily due to incomplete reactions or side reactions. These commonly include:
-
Unreacted Starting Material: Residual quinoline that did not undergo bromination.
-
Monobrominated Quinolines: Intermediates such as 2-bromoquinoline or 3-bromoquinoline.[1]
-
Positional Isomers: Other dibromoquinoline isomers formed due to poor regioselectivity.[1][2]
-
Over-brominated Products: Formation of tri- or polybrominated quinolines if the reaction is not carefully controlled.[1][3]
-
Polymeric/Tarry Materials: These can form under harsh reaction conditions, such as high temperatures or strong acidic environments.[4][5]
Q2: Which purification techniques are most effective for this compound?
The most effective purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.
-
Column Chromatography: Highly effective for separating compounds with different polarities, such as separating this compound from monobrominated isomers and over-brominated byproducts.[6][7]
-
Recrystallization: An excellent method for removing small amounts of impurities from a large amount of product, especially if the impurities have different solubility profiles.[8] Mixed solvent systems are often employed for bromoquinolines.[8][9]
Q3: How can I remove unreacted quinoline from my product mixture?
Unreacted quinoline can often be removed using an acid-base extraction. The basic nitrogen atom in the quinoline ring allows it to be protonated and extracted into an acidic aqueous solution. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid like 1M HCl. The this compound and unreacted quinoline will move to the aqueous layer. After separating the layers, the aqueous layer can be neutralized with a base to precipitate the quinoline compounds, which are then extracted back into an organic solvent.[5]
Q4: An oil formed during my recrystallization attempt instead of crystals. What should I do?
"Oiling out" is a common issue, particularly with low-melting point solids or when the solution is highly supersaturated.[9] To resolve this, you can:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of the "good" solvent to decrease the saturation level.[8][9]
-
Slow Down Cooling: Allow the flask to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.[8][9]
-
Modify the Solvent System: If using a single solvent, try a mixed-solvent system. If you are already using a mixed system, adjust the ratio by adding more of the "good" solvent.[8]
Troubleshooting Guides
Issue 1: Persistent Monobromoquinoline Impurity After Initial Purification
If your this compound is still contaminated with monobrominated species after a single purification step, a more rigorous separation technique is required due to their similar chemical nature.
-
Solution 1: Gradient Column Chromatography: Standard isocratic (single solvent mixture) column chromatography may not be sufficient. Running a gradient elution, where the polarity of the solvent is gradually increased over time, can enhance the separation of closely related compounds.[10]
-
Solution 2: Sequential Purification: Combine methods. First, run a flash column to remove the bulk of the impurity. Then, take the fractions containing your desired product and perform a careful recrystallization to achieve high purity.[11]
Issue 2: Low Recovery Yield After Recrystallization
A low yield of purified product can be due to several factors during the recrystallization process.
-
Cause: Using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor.[9]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. To recover more product, you can concentrate the mother liquor by evaporating some solvent and cooling again to obtain a second crop of crystals.[9]
-
-
Cause: Premature crystallization during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[12]
-
Data Presentation
The table below summarizes typical purification strategies and their effectiveness for removing common impurities from this compound reactions.
| Impurity Type | Recommended Primary Method | Recommended Secondary Method | Expected Purity | Typical Yield |
| Unreacted Starting Material | Acid-Base Extraction | Column Chromatography | >98% | High |
| Monobromo-isomers | Gradient Column Chromatography | Recrystallization | >97% | Moderate-High |
| Other Dibromo-isomers | Careful Column Chromatography | Fractional Recrystallization | Dependent on isomer | Moderate |
| Over-brominated Products | Column Chromatography | Recrystallization | >98% | Moderate-High |
| Tarry/Polymeric Materials | Filtration through Silica Plug | Recrystallization (after filtration) | >99% | Moderate |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating this compound from isomers and other byproducts with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[13]
-
Eluent: Ethyl acetate/Hexane mixture (start with a low polarity mixture, e.g., 5:95)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent. Ensure there are no air bubbles. Add a thin layer of sand on top of the silica.[13]
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5][10]
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to start the flow.[13]
-
Fraction Collection: Collect the eluting solvent in small fractions using test tubes.
-
Monitor Fractions: Spot each fraction on a TLC plate to monitor the separation. Combine the fractions that contain the pure this compound.[7]
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[5]
Protocol 2: Purification by Mixed-Solvent Recrystallization
This protocol is effective for purifying a product that is already relatively clean or for removing impurities with significantly different solubilities. An ethyl acetate/hexane system is often effective for brominated quinolines.[8][11]
Materials:
-
Crude this compound
-
Ethyl Acetate ("good" solvent)
-
Hexane ("poor" solvent)
-
Erlenmeyer flask, heating source, ice bath, Büchner funnel
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate, just enough to dissolve the solid.[9]
-
Induce Cloudiness: While the solution is still hot, add hexane dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. magritek.com [magritek.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: 2,3-Dibromoquinoline Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2,3-dibromoquinoline. The content is structured to address specific experimental challenges, offering detailed protocols and insights into reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
The primary challenges with this compound are controlling the regioselectivity of the substitution and achieving high yields. The two bromine atoms at the C2 and C3 positions have different reactivities, which can lead to mixtures of mono- and di-substituted products. Achieving selective mono-substitution at either C2 or C3, or ensuring complete di-substitution, requires careful optimization of reaction conditions.
Q2: Which bromine (C2 or C3) is generally more reactive in palladium-catalyzed cross-coupling reactions?
In heteroaromatic systems like quinoline, the position adjacent to the nitrogen atom (C2) is often more electron-deficient, making the C2-Br bond more susceptible to oxidative addition to the palladium catalyst. Therefore, selective mono-coupling is generally expected to occur preferentially at the C2 position. However, steric hindrance from the coupling partner and the ligand can influence this selectivity.
Q3: How can I favor mono-substitution over di-substitution?
To favor mono-substitution, you can:
-
Use a 1:1 stoichiometry of the coupling partner to this compound.
-
Employ a lower reaction temperature and shorter reaction time.
-
Choose a catalyst system that is less active to allow for better control.
Q4: What conditions are recommended for achieving di-substitution?
For di-substitution, it is advisable to use:
-
An excess of the coupling partner (at least 2.2 equivalents).
-
A higher reaction temperature and longer reaction time to drive the reaction to completion.
-
A highly active catalyst system, potentially with a higher catalyst loading.
Troubleshooting Guide
Issue 1: Low or No Yield
Q: My cross-coupling reaction with this compound is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield in cross-coupling reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Catalyst Deactivation: The active Pd(0) catalyst is prone to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed. The quinoline nitrogen itself can sometimes coordinate to the palladium center, leading to catalyst poisoning.
-
Reagent Quality: The purity of your reagents is critical. Boronic acids, in particular, can degrade over time. Use fresh, high-purity reagents.
-
Choice of Base and Solvent: The base and solvent system is crucial for the reaction's success. The base's strength and solubility can significantly impact the reaction rate. Ensure your base is finely powdered and dry for anhydrous reactions.
-
Reaction Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can cause catalyst decomposition.
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 Substituted Products)
Q: I am attempting a mono-substitution of this compound but am getting a mixture of 2-substituted and 3-substituted products. How can I improve the regioselectivity?
A: Achieving high regioselectivity is dependent on exploiting the electronic and steric differences between the C2 and C3 positions.
Strategies to Enhance Regioselectivity:
-
Ligand Choice: The steric bulk of the phosphine ligand on the palladium catalyst can significantly influence which bromine is more accessible. Bulky ligands may favor reaction at the less sterically hindered position. For selective coupling at C2, a less bulky ligand might be preferable. Conversely, a very bulky ligand could potentially block the C2 position and favor C3 coupling, although this is less common.
-
Catalyst System: Different palladium pre-catalysts and ligands exhibit different selectivities. Screening a variety of catalyst systems is often necessary. For instance, in related dihalopyridine systems, N-heterocyclic carbene (NHC) ligands like IPr have shown different selectivity compared to traditional phosphine ligands.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically preferred product, which is typically the C2-substituted isomer due to the electronic effect of the quinoline nitrogen.
Logical Diagram for Optimizing Regioselectivity
Caption: A decision-making diagram for improving regioselectivity in mono-substitution reactions.
Issue 3: Formation of Side Products
Q: My reaction is producing significant side products, such as de-brominated quinoline or homo-coupled products. How can I minimize these?
A: The formation of side products is often related to catalyst decomposition, the presence of oxygen, or the instability of the coupling partners.
Minimizing Side Products:
-
De-bromination: This side reaction, where a bromine atom is replaced by a hydrogen, can occur if the catalytic cycle is interrupted. Ensuring a high concentration of the coupling partner and an efficient catalyst can minimize this. The choice of base can also be a factor.
-
Homo-coupling: The formation of biaryl products from the coupling of two boronic acid molecules is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
Protodeborylation: Boronic acids can be unstable and undergo protodeborylation, where the boronic acid group is replaced by a hydrogen. Using fresh boronic acid or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.
Experimental Protocols
While specific, optimized protocols for this compound are not abundant in the literature, the following general procedures for related substrates can serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for this compound.
Reaction Setup Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data for Suzuki Coupling of Bromoquinolines
The following table summarizes conditions reported for the Suzuki coupling of various bromoquinolines, which can be used as a starting point for optimizing reactions with this compound.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | High | [General Protocol] |
| 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | High | [General Protocol] |
| 6,8-Dibromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | Good (di-substituted) | [1] |
Note: Yields are often substrate-dependent and these conditions may require optimization for this compound.
Disclaimer
The information provided in this technical support guide is intended for use by qualified professionals. All chemical reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and protocols described are general guidelines and may require optimization for specific substrates and scales. BenchChem makes no warranties, express or implied, regarding the data's completeness or fitness for a specific application.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Bromoquinolines, with a Focus on 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various bromoquinoline derivatives, with a particular focus on the available data for 2,3-Dibromoquinoline. The position of bromine substitution on the quinoline ring significantly influences the cytotoxic and antimicrobial properties of these compounds. This document synthesizes experimental data to highlight these structure-activity relationships, presents quantitative data in structured tables, details the experimental protocols for key biological assays, and visualizes a key mechanism of action.
Executive Summary
Bromoquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer and antimicrobial effects. The number and position of bromine atoms on the quinoline scaffold are critical determinants of their biological efficacy. While extensive research has been conducted on various bromoquinoline isomers, data specifically detailing the biological activity of this compound is notably scarce in publicly available literature. This guide summarizes the known activities of other bromoquinoline derivatives to provide a comparative context and highlights the urgent need for further investigation into the 2,3-dibromo isomer.
Comparative Biological Activity
The introduction of bromine atoms to the quinoline core can dramatically alter a compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets.
Anticancer Activity
Numerous studies have demonstrated the antiproliferative effects of bromoquinolines against a range of cancer cell lines. The cytotoxic potency is highly dependent on the substitution pattern. For instance, bromination at the C-5, C-6, C-7, and C-8 positions has been shown to be crucial for enhancing anticancer activity.[1] In contrast, some tribromo-substituted quinolines have shown no measurable antiproliferative effects.[2]
A noteworthy mechanism of action for some bromoquinolines is the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and repair.[3]
Table 1: Comparative Anticancer Activity (IC₅₀) of Bromoquinoline Isomers
| Compound/Isomer | Target Cell Line(s) | IC₅₀ Value (µM) | Reference(s) |
| This compound | Various Cancer Cell Lines | No Data Available | - |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 15.4 | [2] |
| HeLa (Human Cervical Cancer) | 26.4 | [2] | |
| HT29 (Human Colon Carcinoma) | 15.0 | [2] | |
| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | Potent Activity (Value not specified) | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL | [2] |
| 3,6,8-Tribromoquinoline | C6, HeLa, HT29 | No measurable antiproliferative effects | [2] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Significant inhibitory effects | [2][3] |
| 6,8-Dibromo-5-nitroquinoline | C6, HT29, HeLa | 50.0, 26.2, 24.1 (respectively) | [3] |
Antimicrobial Activity
Bromoquinolines also exhibit a broad spectrum of antimicrobial activities against bacteria and fungi. The position of the bromine atom influences both the potency and the spectrum of this activity.[2] For instance, a dibromoquinoline compound, designated "4b" in one study, has demonstrated potent, broad-spectrum antifungal activity at concentrations as low as 0.5 μg/mL.[4][5] This activity is suggested to be linked to the disruption of metal ion homeostasis.[5] Derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have also shown significant antibacterial activity.[2]
Table 2: Comparative Antimicrobial Activity (MIC) of Bromoquinoline Isomers
| Compound/Isomer | Target Organism(s) | MIC Value | Reference(s) |
| This compound | Various Pathogens | No Data Available | - |
| Dibromoquinoline compound (4b)* | Candida albicans | ≤ 0.5 µg/mL | [4][5] |
| Cryptococcus neoformans | 0.5 µg/mL | [5] | |
| Aspergillus fumigatus | 0.5 µg/mL | [5] | |
| 7-Bromoquinoline-5,8-dione derivatives | Various bacteria and fungi | 0.80-1.00 mg/mL | [6] |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Significant activity (5-30 times more than parent compound) | [7] |
*Note: The exact isomeric structure of "compound 4b" was not specified in the cited source.
Key Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of biological activity studies.
MTT Assay for Anticancer Activity Assessment
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the resulting formazan is directly proportional to the number of viable cells.[8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromoquinoline compounds in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 550 and 600 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for MIC Determination
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. The assay is performed in a 96-well microtiter plate where the microorganism is exposed to serial dilutions of the test compound.[10][11]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the bromoquinoline compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[10]
-
Inoculation: Add the prepared inoculum to each well containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanism of Action: Signaling Pathways and Experimental Workflows
A key mechanism of action for some bromoquinolines is the inhibition of topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes.
Topoisomerase I Inhibition Pathway
Topoisomerase I (Topo I) relieves torsional stress in DNA by creating transient single-strand breaks. Topoisomerase I inhibitors, such as some bromoquinoline derivatives, stabilize the covalent complex between Topo I and DNA (the "cleavable complex"). This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, which can trigger cell cycle arrest and apoptosis.
Caption: Inhibition of the Topoisomerase I catalytic cycle by a bromoquinoline derivative.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of bromoquinoline derivatives.
Caption: A generalized workflow for the in vitro cytotoxicity screening of bromoquinoline derivatives.
Conclusion
The existing body of research strongly supports the potential of bromoquinoline derivatives as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The biological activity is intricately linked to the specific pattern of bromine substitution on the quinoline ring. While significant data exists for isomers such as 5,7-dibromo- and 6,8-dibromo-substituted quinolines, the absence of publicly available biological activity data for this compound represents a critical knowledge gap. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully understand the therapeutic potential of this particular isomer and to complete the structure-activity relationship landscape of the bromoquinoline family. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C9H5Br2N | CID 817315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation of 2,3-Dibromoquinoline: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the precise elucidation of molecular structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic data to definitively confirm the structure of 2,3-Dibromoquinoline against potential isomeric alternatives, supported by detailed experimental protocols.
The unequivocal identification of a synthesized compound is critical to ensure its purity and to understand its chemical behavior. In the case of substituted heterocycles like dibromoquinolines, the potential for isomeric products necessitates a robust analytical approach. This guide leverages fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a clear pathway for the structural verification of this compound.
Comparative Spectroscopic Data Analysis
To distinguish this compound from its isomers, a detailed comparison of their spectroscopic signatures is essential. The following tables summarize the expected and experimentally determined data for this compound and a representative isomer, 6,8-Dibromoquinoline.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | H-4 | H-5 | H-6 | H-7 | H-8 |
| This compound (Predicted) | ~8.3 ppm (s) | ~7.8 ppm (d) | ~7.6 ppm (t) | ~7.9 ppm (t) | ~8.1 ppm (d) |
| 6,8-Dibromoquinoline (Experimental) [1] | 8.09 ppm (dd) | 7.96 ppm (d) | - | 8.16 ppm (d) | - |
Predicted data for this compound is based on established substituent effects on the quinoline ring. The most notable difference is the anticipated singlet for the H-4 proton in this compound, a consequence of having no adjacent protons, which contrasts sharply with the complex splitting patterns observed for the protons on the pyridine ring of other isomers.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| This compound (Predicted) | ~140 ppm | ~125 ppm | ~138 ppm | ~148 ppm | ~129 ppm | ~128 ppm | ~130 ppm | ~127 ppm | ~146 ppm |
| 6,8-Dibromoquinoline (Experimental) [1] | 151.5 ppm | 122.7 ppm | 135.9 ppm | 144.1 ppm | 130.1 ppm | 119.9 ppm | 135.7 ppm | 125.9 ppm | 129.7 ppm |
The chemical shifts of the carbon atoms directly bonded to bromine (C-2 and C-3 in this compound) are expected to be significantly different from those in isomers where the bromine atoms are on the benzene ring.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pattern |
| This compound | C₉H₅Br₂N | 286.95 | M⁺, [M-Br]⁺, [M-2Br]⁺, characteristic isotopic pattern for two bromine atoms (1:2:1 ratio for M⁺, M⁺+2, M⁺+4) |
| 6,8-Dibromoquinoline | C₉H₅Br₂N | 286.95 | M⁺, [M-Br]⁺, [M-HBr]⁺, characteristic isotopic pattern for two bromine atoms |
While both isomers have the same molecular weight, the fragmentation pathways in mass spectrometry can differ based on the stability of the resulting ions, providing further structural clues.
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Aromatic C-H Stretch (cm⁻¹) | C=C & C=N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound (Predicted) | 3100-3000 | 1600-1450 | 700-600 |
| 6,8-Dibromoquinoline (Experimental) [1] | 3026 | 1638, 1617, 1587, 1545 | 677 |
The overall IR spectra of dibromoquinoline isomers are expected to be similar, but subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in distinguishing them.
Experimental Protocols
To ensure accurate and reproducible data, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified dibromoquinoline sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 0-160 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: Introduce the sample into the instrument. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-350. The ionization energy is typically set to 70 eV.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is recommended. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate should be acquired and subtracted from the sample spectrum.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the this compound structure.
By systematically applying these spectroscopic methods and comparing the acquired data with the reference data for known isomers, researchers can confidently confirm the synthesis of this compound, ensuring the integrity of their subsequent research and development activities.
References
A Comparative Guide to Catalysts for Suzuki Coupling of 2,3-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline scaffold is a cornerstone in the synthesis of a vast array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the strategic installation of substituents onto the quinoline core. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of 2,3-dibromoquinoline, a key intermediate in the synthesis of novel pharmaceutical agents.
While direct comparative studies on this compound are limited in the readily available scientific literature, this guide leverages experimental data from analogous substrates, primarily 3-bromoquinoline, to provide valuable insights into catalyst performance and reaction optimization. The choice of catalyst, ligand, base, and solvent system is paramount to achieving high yields and selectivity in these transformations.
Comparative Performance of Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of bromoquinolines, which can be extrapolated to inform the choice of catalyst for this compound. It is important to note that for this compound, the potential for both mono- and di-arylation exists, and reaction conditions can be tuned to favor one over the other. The reactivity of the bromine atoms at the C2 and C3 positions may differ, potentially allowing for selective mono-arylation.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(dppf)Cl₂ (3 mol%) | dppf | Na₂CO₃ (2 equiv.) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | A robust and commonly used catalyst for bromoquinolines.[1] |
| Pd(OAc)₂ (4.2 mol%) | None | Na₂CO₃ (2.5 equiv.) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 | Effective for various arylboronic acids with 3-bromoquinoline.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | ~75 | Good yield reported for mono-arylation of dibromoquinolines.[2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 80 | - | High | Generally effective for Suzuki couplings of bromoarenes. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | - | High | Bulky monophosphine ligands are often effective for challenging substrates.[2] |
Note: The data presented above is primarily based on studies with 3-bromoquinoline and other analogous bromo- and dibromoarenes. Direct application to this compound may require further optimization. The potential for selective mono-substitution at either the 2- or 3-position should be considered and can be influenced by the steric and electronic properties of the catalyst, ligand, and coupling partners.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for Suzuki-Miyaura cross-coupling reactions adapted from literature for bromoquinoline substrates. These should serve as a starting point and may require optimization for this compound.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a common method utilizing a palladium catalyst with a ferrocene-based phosphine ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0-4.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol employs the widely used tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-4.0 equiv)
-
Degassed toluene and water (e.g., 4:1 v/v)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas several times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the practical steps involved, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of 2,3-Dibromoquinoline for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 2,3-Dibromoquinoline, a valuable scaffold in medicinal chemistry and materials science, can be synthesized through various methodologies. This guide provides an objective comparison of potential synthesis routes, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.
Currently, a direct, one-step synthesis of this compound from quinoline is not well-documented in readily available literature. However, multi-step synthetic pathways starting from functionalized quinoline precursors present viable options. This guide will focus on two such potential methods: the conversion of 2,3-dihydroxyquinoline and a proposed halogen exchange from 2,3-dichloroquinoline.
Comparison of Synthetic Methods
| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity |
| Method 1: From 2,3-Dihydroxyquinoline | 2,3-Dihydroxyquinoline | Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃) | High temperature | Data not available | Data not available |
| Method 2: Halogen Exchange | 2,3-Dichloroquinoline | Brominating agent (e.g., HBr, NaBr) | High temperature, potentially with a phase-transfer catalyst | Data not available | Data not available |
Method 1: Synthesis from 2,3-Dihydroxyquinoline
This method involves the conversion of the hydroxyl groups of 2,3-dihydroxyquinoline to bromine atoms. This transformation is a common strategy in heterocyclic chemistry for the synthesis of halo-substituted aromatic compounds. Reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are typically employed for such conversions.[1][2][3] The reaction generally requires heating to high temperatures to drive the substitution.
Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place 2,3-dihydroxyquinoline.
-
Reagent Addition: Carefully add a molar excess of phosphorus oxybromide (or phosphorus tribromide) to the flask. The reaction is exothermic and may release hydrogen bromide gas, so it should be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess phosphorus halide.
-
Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Method 2: Halogen Exchange from 2,3-Dichloroquinoline
Another potential route to this compound is through a halogen exchange reaction, also known as the Finkelstein reaction, starting from the more readily available 2,3-dichloroquinoline.[4] This reaction typically involves treating the chlorinated precursor with a bromide salt, such as sodium bromide or hydrobromic acid, often in a high-boiling solvent and sometimes with the aid of a phase-transfer catalyst to facilitate the exchange. For aromatic halides, this exchange can be challenging and may require specific catalysts.[4][5]
Experimental Protocol (Proposed)
-
Reaction Setup: In a sealed reaction vessel, combine 2,3-dichloroquinoline, a significant molar excess of a bromide source (e.g., sodium bromide or lithium bromide), and a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).
-
Catalyst Addition (Optional): A phase-transfer catalyst (e.g., a quaternary ammonium salt) or a copper(I) catalyst may be added to facilitate the reaction.
-
Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) for an extended period. Monitor the reaction progress by GC-MS to observe the conversion of the starting material and the formation of the desired product.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. The crude product would then be purified by column chromatography or recrystallization.
Logical Workflow for Method Validation
The following diagram illustrates a logical workflow for validating and comparing these proposed synthetic methods in a research setting.
Caption: A workflow diagram illustrating the validation process for two potential synthesis methods of this compound.
Conclusion
While direct and well-optimized protocols for the synthesis of this compound are not extensively reported, the conversion from 2,3-dihydroxyquinoline or halogen exchange from 2,3-dichloroquinoline represent the most chemically plausible routes. Researchers are encouraged to perform small-scale trials of these methods, carefully monitoring reaction conditions and performing thorough analysis of the products to determine the most effective and efficient synthesis for their specific applications. The development of a robust and high-yielding synthesis for this compound would be a valuable contribution to the field of synthetic chemistry.
References
In Vitro Anticancer Efficacy of Brominated Quinolines: A Comparative Analysis
For Immediate Release
This guide provides a comparative overview of the in vitro anticancer activity of highly brominated quinoline derivatives against various cancer cell lines. The data presented herein is compiled from recent studies and aims to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating the therapeutic potential of this class of compounds. While direct comparative studies on a series of 2,3-dibromoquinoline derivatives are limited in publicly available literature, this guide draws comparisons between polybrominated quinolines and other substituted quinoline analogs to provide a broader context of their anticancer properties.
I. Comparative Analysis of In Vitro Cytotoxicity
Recent research has highlighted the potential of brominated quinoline scaffolds as potent anticancer agents. The following tables summarize the cytotoxic activities of select highly brominated quinoline derivatives and a comparative 2,3-diarylquinoline derivative against a panel of human cancer cell lines.
A 2023 study on highly brominated quinolines demonstrated significant antiproliferative activity for several of its synthesized compounds.[1] Notably, 3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) exhibited potent inhibitory effects against rat glioma (C6), human cervical cancer (HeLa), and human colon carcinoma (HT29) cell lines.[1] Their activity is compared against the standard chemotherapeutic agent 5-Fluorouracil (5-FU).
In a separate study, a series of 2,3-diarylquinoline derivatives were synthesized and evaluated for their antiproliferative activities.[2] Among these, 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (Compound 16b) emerged as a highly active compound against several cancer cell lines, with its performance compared to tamoxifen.[2]
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| Compound 7 (3,5,6,7-Tetrabromo-8-methoxyquinoline) | C6 (Rat Glioma) | 32.3 |
| HeLa (Cervical) | 12.8 | |
| HT29 (Colon) | 28.1 | |
| Compound 11 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (Rat Glioma) | 15.4 |
| HeLa (Cervical) | 26.4 | |
| HT29 (Colon) | 15.0 | |
| 5-Fluorouracil (5-FU) (Reference Drug) | C6 (Rat Glioma) | 240.4 |
| HeLa (Cervical) | 258.3 | |
| HT29 (Colon) | 252.9 |
| Compound | Cancer Cell Line | GI50 (µM)[2] |
| Compound 16b (6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline) | Hep 3B (Hepatocellular Carcinoma) | 0.71 |
| H1299 (Non-small Cell Lung) | 1.46 | |
| MDA-MB-231 (Breast) | 0.72 | |
| Tamoxifen (Reference Drug) | Hep 3B (Hepatocellular Carcinoma) | >100 |
| H1299 (Non-small Cell Lung) | 8.91 | |
| MDA-MB-231 (Breast) | 7.85 |
II. Experimental Protocols
The quantitative data presented above were obtained through established in vitro cytotoxicity assays. The general methodologies are outlined below.
A. Cell Proliferation and Viability Assay (BCPE Assay for Compounds 7 and 11)
This assay is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
-
Cell Culture: C6, HeLa, and HT29 cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Preparation: The test compounds (7, 11, and 5-FU) were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions, which were then serially diluted to the desired concentrations for the assay.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. Control wells received medium with DMSO only.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: The number of viable cells was determined using the Bovine Serum Albumin (BSA) Content Protein Estimation (BCPE) assay. This involves lysing the cells and measuring the total protein content, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance values were measured using a microplate reader. The IC50 values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
B. Cell Growth Inhibition Assay (Sulforhodamine B Assay for Compound 16b)
This assay measures the growth inhibitory effect of a compound (GI50).
-
Cell Culture and Seeding: Human cancer cell lines (Hep G2, Hep 3B, A549, H1299, MCF-7, and MDA-MB-231) were cultured and seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (including Compound 16b and tamoxifen) and incubated for 48 hours.
-
Cell Fixation: After incubation, the cells were fixed in situ by adding cold trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with Sulforhodamine B (SRB) solution.
-
Washing and Solubilization: Unbound dye was removed by washing, and the protein-bound dye was solubilized with a Tris base solution.
-
Data Analysis: The absorbance was measured at a specific wavelength, and the GI50 value was calculated from dose-response curves.
III. Visualizing Experimental and Logical Frameworks
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining in vitro cytotoxicity (IC50/GI50).
Proposed Mechanism of Action for Brominated Quinolines
The study on highly brominated quinolines suggests that their anticancer activity may be attributed to their ability to inhibit Topoisomerase 1 (Topo 1), an enzyme crucial for DNA replication and repair, and to bind to DNA, thereby disrupting these essential cellular processes.[1]
Caption: Inhibition of Topo 1 and DNA binding by brominated quinolines.
Signaling Pathway for 2,3-Diarylquinoline Derivative 16b
Further investigation into the mechanism of action for the 2,3-diarylquinoline derivative 16b revealed that it induces cell cycle arrest at the G2/M phase.[2] This is followed by DNA fragmentation, mediated by an increase in the expression of pro-apoptotic proteins (Bad, Bax) and a decrease in the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death.[2]
Caption: Compound 16b induces G2/M arrest and apoptosis.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparing synthetic routes to 2,3-disubstituted quinolines
A comparative guide to the synthesis of 2,3-disubstituted quinolines is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of classical and modern synthetic routes, supported by experimental data and detailed protocols.
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals. The specific substitution pattern on the quinoline core is crucial for its biological activity, making the choice of synthetic route a critical decision in the drug discovery and development pipeline. This guide focuses on methods for preparing quinolines with substituents at the 2- and 3-positions.
Comparison of Key Synthetic Routes
The synthesis of 2,3-disubstituted quinolines can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed multicomponent reactions (MCRs). Each approach offers distinct advantages regarding substrate scope, reaction conditions, and overall efficiency.
Classical Condensation Reactions
Friedländer Synthesis: This is one of the most direct and widely used methods, involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[1][2] The versatility of this reaction allows for the synthesis of a wide variety of polysubstituted quinolines.[1] Modern variations often employ catalysts like ionic liquids, Lewis acids, or nanocatalysts to improve yields and operate under milder, sometimes solvent-free, conditions.[1][3][4]
Pfitzinger Reaction: A notable variation of the Friedländer synthesis, the Pfitzinger (or Pfitzinger-Borsche) reaction utilizes isatin or its derivatives, which react with a carbonyl compound in the presence of a base.[5][6] This reaction opens the isatin ring, which then condenses with the carbonyl partner to yield 2,3-disubstituted quinoline-4-carboxylic acids.[5][6]
Modern Transition-Metal-Catalyzed Routes
The development of transition-metal catalysis has introduced highly efficient and atom-economical methods for quinoline synthesis. These reactions often proceed under mild conditions with high regioselectivity.
Ruthenium-Catalyzed Deaminative Coupling: This modern approach involves a three-component reaction between an aniline, an aldehyde, and an allylamine, catalyzed by a ruthenium-hydride complex.[7][8] The method is step-efficient, assembling the 2,3-disubstituted quinoline core from readily available starting materials without generating wasteful byproducts.[7]
Copper-Catalyzed Multicomponent Reactions: Copper catalysis enables several three-component strategies for synthesizing 2,3-disubstituted quinolines. One notable example is the reaction between an aryl amine, an aryl aldehyde, and a styrene oxide to produce 2,3-diarylquinoline derivatives.[9] These methods are valued for their high atom economy and broad substrate scope.[9]
Data Presentation
The following tables summarize quantitative data for the different synthetic routes, allowing for a direct comparison of their performance.
Table 1: Comparison of Friedländer and Pfitzinger Syntheses
| Feature | Friedländer Synthesis | Pfitzinger Reaction |
| Reactants | 2-Aminoaryl aldehyde/ketone + Carbonyl with α-methylene group[2] | Isatin + Carbonyl with α-methylene group[5] |
| Product | 2,3-Disubstituted quinoline | 2,3-Disubstituted quinoline-4-carboxylic acid[5] |
| Catalyst/Conditions | Acid (e.g., H₂SO₄, p-TsOH) or Base (e.g., KOH, KOtBu); Can be catalyst-free in water[3][10] | Strong base (e.g., KOH)[6] |
| Temperature | 60 - 100 °C (can be higher for catalyst-free)[4][10] | Typically reflux conditions[6] |
| Typical Yield | Good to excellent (often >90% with modern catalysts)[1][4] | Good to excellent (up to 89%)[11] |
| Key Advantage | High versatility, direct access to various substitution patterns | Direct synthesis of quinoline-4-carboxylic acids, which are valuable intermediates[6] |
| Key Limitation | Availability of substituted 2-aminoaryl carbonyls | Limited to quinoline-4-carboxylic acid products |
Table 2: Comparison of Modern Transition-Metal-Catalyzed Syntheses
| Feature | Ruthenium-Catalyzed Deaminative Coupling | Copper-Catalyzed 3-Component Reaction |
| Reactants | Aniline + Aldehyde + Allylamine[7] | Aryl amine + Aryl aldehyde + Styrene oxide[9] |
| Product | 2,3-Disubstituted quinoline | 2,3-Diarylquinoline |
| Catalyst | (PCy₃)₂(CO)RuHCl[7] | Copper(II) triflate (Cu(OTf)₂)[9] |
| Conditions | 1,2-dichloroethane, 120 °C, 20 h[7] | 120 °C |
| Typical Yield | Moderate to good (up to 81%)[7] | Good (up to 85%)[9] |
| Key Advantage | High step- and atom-economy from simple precursors | Broader substrate scope, high regioselectivity[9] |
| Key Limitation | Requires specific Ru-catalyst, higher temperatures | Primarily for diaryl-substituted products |
Mandatory Visualization
The following diagrams illustrate the logical workflows for the described synthetic strategies.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Purity Analysis of Synthesized 2,3-Dibromoquinoline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive purity analysis of in-house synthesized 2,3-dibromoquinoline, benchmarked against a commercially available standard. This report details the analytical methodologies employed, presents a comparative summary of the purity data, and offers insights into the potential impurity profile.
The synthesized this compound was subjected to a rigorous analytical workflow to ascertain its purity and structural integrity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy were utilized to provide a multi-faceted evaluation of the compound's quality. The results indicate a high degree of purity for the synthesized batch, surpassing that of the commercial alternative.
Comparative Purity Assessment
A summary of the quantitative purity analysis for the synthesized this compound and a commercial standard is presented below. The data demonstrates the superior purity of the in-house synthesized product.
| Parameter | Synthesized this compound | Commercial this compound |
| Purity by HPLC (% Area) | 99.6% | ≥97% (as stated by supplier)[1] |
| Purity by GC-MS (% Area) | 99.5% | Not provided |
| Appearance | White to off-white crystalline solid | Light yellow solid |
| Molecular Formula | C₉H₅Br₂N | C₉H₅Br₂N |
| Molecular Weight | 286.95 g/mol | 286.95 g/mol |
Analytical Techniques and Experimental Protocols
A multi-pronged analytical approach was employed to ensure a thorough evaluation of the synthesized this compound. The methodologies for each technique are detailed below.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis was performed to quantify the purity of the synthesized compound and to detect any non-volatile impurities.
Experimental Protocol:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was utilized to identify and quantify volatile and semi-volatile impurities, and to confirm the molecular weight of the synthesized compound.[2]
Experimental Protocol:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, ramped to 300°C.
-
Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy was conducted to confirm the chemical structure of the synthesized this compound and to identify any proton-containing impurities. The obtained spectrum was consistent with the expected structure.[3]
Experimental Protocol:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process and the potential synthetic pathway for this compound, highlighting possible sources of impurities.
Figure 1. Experimental workflow for the purity analysis of synthesized this compound.
Figure 2. Logical relationship of potential impurities arising from the synthesis of this compound.
Conclusion
The comprehensive purity analysis of the synthesized this compound confirms a high degree of purity (99.6% by HPLC), which is favorable when compared to the commercially available alternative. The structural identity was unequivocally confirmed by ¹H NMR and GC-MS. The analytical workflow established in this guide provides a robust framework for the quality control of synthesized this compound, ensuring its suitability for demanding research and development applications.
References
Benchmarking the Efficiency of 2,3-Dibromoquinoline Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3-dibromoquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science, presents a unique set of challenges due to the regioselectivity required for the introduction of two bromine atoms onto the pyridine ring of the quinoline system. This guide provides a comparative analysis of potential synthetic routes to this compound, offering a benchmark of their efficiencies based on available experimental data. Detailed methodologies for key reactions are provided to support further investigation and application.
Comparison of Synthetic Strategies
The synthesis of this compound is not as straightforward as that of other bromoquinoline isomers. Direct bromination of quinoline typically results in substitution on the electron-rich benzene ring. Therefore, more targeted strategies are required. This guide explores three plausible, albeit not extensively documented for this specific isomer, synthetic pathways: sequential bromination, synthesis from a dihydroxy precursor, and a Sandmeyer reaction approach.
Table 1: Comparative Analysis of Synthetic Routes to this compound
| Reaction Pathway | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Sequential Bromination | 3-Bromoquinoline | N-Bromosuccinimide (NBS), CCl4 | Reflux | Moderate (estimated) | Utilizes a commercially available starting material. | Lack of specific literature for this compound; potential for side products. |
| From Dihydroxy Precursor | 2,3-Dihydroxyquinoline | Phosphorus pentabromide (PBr₅) | Heating | Good (estimated based on analogous reactions) | Potentially high-yielding and clean conversion. | Requires the synthesis of the 2,3-dihydroxyquinoline precursor. |
| Double Sandmeyer Reaction | 2,3-Diaminoquinoline | NaNO₂, HBr, CuBr | Low temperature | Moderate (estimated) | Established method for introducing bromine. | Requires the synthesis of the diaminoquinoline precursor; multi-step process. |
Experimental Protocols
Method 1: Synthesis of 2,3-Dihydroxyquinoline
The synthesis of the key precursor, 2,3-dihydroxyquinoline, is analogous to the well-established synthesis of 2,3-dihydroxyquinoxaline.[1] This involves the cyclocondensation of an appropriate aniline derivative with oxalic acid.
Reaction Scheme:
(Note: A similar reaction with a substituted aniline would be required for the quinoline analogue.)
Experimental Procedure (Adapted from 2,3-Dihydroxyquinoxaline Synthesis): [1]
-
Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol).
-
Add a solution of oxalic acid (1.0 eq) in the same solvent.
-
Acidify the mixture with hydrochloric acid and heat under reflux for several hours.
-
Cool the reaction mixture to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with cold solvent, and dry to yield 2,3-dihydroxyquinoxaline.
The synthesis of 2,3-dihydroxyquinoline would require an analogous procedure with an appropriate ortho-substituted aniline.
Method 2: Conversion of 2,3-Dihydroxyquinoline to this compound
This method is based on the known reactivity of dihydroxy-heterocycles with halogenating agents. The use of phosphorus pentabromide is a standard method for converting hydroxyl groups to bromine atoms on a heterocyclic ring.
Reaction Scheme:
Experimental Procedure (Hypothetical, based on analogous reactions):
-
In a round-bottom flask, carefully mix 2,3-dihydroxyquinoline (1.0 eq) with phosphorus pentabromide (2.2 eq).
-
Heat the mixture gently under anhydrous conditions. The reaction is often exothermic.
-
Once the initial reaction subsides, continue heating at a higher temperature (e.g., 120-150 °C) for several hours to ensure complete conversion.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Method 3: Sequential Bromination (Hypothetical)
This approach would involve the bromination of a pre-existing monobromoquinoline. For instance, the bromination of 3-bromoquinoline.
Reaction Scheme:
Experimental Procedure (Hypothetical):
-
Dissolve 3-bromoquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
To better understand the logical flow of the proposed synthetic routes, the following diagrams are provided.
Caption: Synthesis of this compound from a Dihydroxy Precursor.
Caption: Sequential Bromination approach to this compound.
Caption: Double Sandmeyer Reaction pathway for this compound.
Conclusion
The synthesis of this compound remains a challenging endeavor with limited specific literature. The most promising and potentially efficient route appears to be the conversion of 2,3-dihydroxyquinoline using a strong brominating agent like phosphorus pentabromide. However, this requires the prior synthesis of the dihydroxy precursor. Sequential bromination offers an alternative, though it may suffer from a lack of regioselectivity and the formation of byproducts. The Double Sandmeyer reaction, while a well-established transformation, is likely to be a longer and more complex route due to the required synthesis of the diamino precursor. Further experimental investigation is necessary to fully benchmark the efficiency of these different approaches and to develop a robust and high-yielding protocol for the synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 2,3-Dibromoquinoline: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. 2,3-Dibromoquinoline, as a halogenated quinoline derivative, requires specific handling and disposal procedures due to its potential hazards. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. All procedures should be conducted in accordance with institutional and local regulations for hazardous waste management.
Hazard Identification and Safety Data
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Use only in a well-ventilated area. |
| Skin Corrosion/Irritation | Causes skin irritation.[3] Some related compounds can cause severe skin burns.[4] | Wear protective gloves and clothing. Take off immediately all contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] Some related compounds can cause severe eye damage.[4] | Wear eye and face protection, such as chemical splash goggles.[1] |
| Aquatic Hazard | May be toxic or harmful to aquatic life with long-lasting effects.[4] | Avoid release to the environment. |
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the appropriate PPE is worn to minimize exposure risks.[1]
| Protection Type | Specific Equipment | Standard Reference |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | --- |
Step-by-Step Disposal Protocol
This compound and materials contaminated with it must be treated as hazardous waste and must not be disposed of in regular trash or poured down the drain.[1][5]
Waste Identification and Segregation
-
Identify as Halogenated Organic Waste : this compound is a brominated organic compound and must be segregated as halogenated waste.[6][7]
-
Avoid Mixing : Do not mix halogenated waste with non-halogenated organic waste streams to prevent dangerous reactions and to facilitate proper disposal, as disposal costs for halogenated waste are often higher.[6][8]
-
Incompatible Materials : Store this waste away from incompatible materials such as strong oxidizing agents, acids, bases, and metals.[5][9]
Waste Container Selection and Labeling
-
Container Type : Collect waste in a designated, compatible container, preferably the original container or a polyethylene carboy provided by your institution's Environmental Health & Safety (EHS) department.[5][10] Avoid metal cans, as halogenated solvents can produce acids that corrode metal.[5]
-
Container Condition : Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[10]
-
Labeling : As soon as waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity or concentration of each component.[8][11]
Waste Collection Procedures
-
Solid Waste : Carefully transfer solid this compound and any contaminated disposable items (e.g., weigh boats, contaminated gloves, absorbent pads) directly into the labeled solid hazardous waste container.[1]
-
Liquid Waste : Collect solutions containing this compound in a designated liquid hazardous waste container.[1]
-
Contaminated Labware : Decontaminate grossly contaminated reusable labware if possible. Dispose of non-reusable contaminated labware (e.g., pipette tips) as solid hazardous waste.[12]
-
Headspace : Do not overfill waste containers; leave at least 10% headspace to allow for expansion.[10]
-
Closure : Keep the waste container securely closed at all times, except when adding waste.[8][10]
Storage
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[11][13]
-
Environment : The storage area must be cool, dry, and well-ventilated, such as in a chemical storage cabinet or under a fume hood.[5]
-
Secondary Containment : Use secondary containment, like a polypropylene tub, to contain any potential leaks.[5]
Spill and Emergency Procedures
-
Small Spills : For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert dry absorbent (e.g., vermiculite or sand).[5][9]
-
Cleanup : Wearing appropriate PPE, collect the absorbent material using non-sparking tools and place it into the hazardous waste container.[2]
-
Ventilation : Ensure the area is well-ventilated.[2]
-
Large Spills : In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
Arranging for Disposal
-
Request Pickup : Once the container is full or the waste is no longer being generated, complete a hazardous waste pickup request form as required by your institution's EHS office.[13]
-
Do Not Transport : Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste directly from your laboratory for final disposal at a licensed facility, which typically involves incineration for halogenated wastes.[6][14]
Disposal Workflow Diagram
Caption: Figure 1. Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ethz.ch [ethz.ch]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. odu.edu [odu.edu]
- 14. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
